4-Formyl-2-methoxyphenyl cyclopropanecarboxylate
Description
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Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) cyclopropanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-15-11-6-8(7-13)2-5-10(11)16-12(14)9-3-4-9/h2,5-7,9H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAOJSWBZLZTFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352800 | |
| Record name | 4-formyl-2-methoxyphenyl cyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380336-99-2 | |
| Record name | 4-formyl-2-methoxyphenyl cyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate
This technical guide provides a summary of the currently available information on the basic properties of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate. It is intended for researchers, scientists, and drug development professionals.
Core Properties
This compound is a chemical compound with the molecular formula C12H12O4. Basic identifiers and properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 380336-99-2 | |
| Molecular Formula | C12H12O4 | |
| Molecular Weight | 220.23 g/mol | |
| IUPAC Name | This compound | [1] |
| InChI | InChI=1S/C12H12O4/c1-15-11-6-8(7-13)2-5-10(11)16-12(14)9-3-4-9/h2,5-7,9H,3-4H2,1H3 | [2] |
| InChIKey | ZHAOJSWBZLZTFK-UHFFFAOYSA-N | [2] |
| SMILES | COC1=C(C=C(C=C1)C=O)OC(=O)C2CC2 | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Spectroscopic Data
Experimental Protocols
A detailed, experimentally validated protocol for the synthesis of this compound is not currently published in readily accessible scientific literature. However, based on general principles of organic chemistry, a plausible synthetic route would involve the esterification of vanillin (4-hydroxy-3-methoxybenzaldehyde) with cyclopropanecarbonyl chloride.
This proposed reaction is a standard method for forming esters from phenols and acyl chlorides. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction solvent would likely be an aprotic solvent like dichloromethane or diethyl ether.
Below is a logical workflow for this proposed synthesis.
Caption: Proposed synthesis of this compound.
Biological Activity
There is currently no published research available on the biological activity, mechanism of action, or any associated signaling pathways of this compound.
While many vanillin derivatives and compounds containing a cyclopropane moiety exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, the specific effects of this particular combination of functional groups have not been investigated.[3][4] Further research is required to determine the pharmacological profile of this compound.
Summary and Future Directions
This compound is a known chemical entity with basic characterization data available. However, a significant gap exists in the scientific literature regarding its detailed physicochemical properties, a validated synthetic protocol, and any potential biological activity. The proposed synthesis via esterification of vanillin provides a logical starting point for its preparation. Future research should focus on synthesizing this compound, characterizing its physical properties, and conducting biological screening to explore its potential applications in drug discovery and development.
References
- 1. This compound | C12H12O4 | CID 735524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate, a specific organic compound identified by the CAS number 380336-99-2.[1][2] This document is intended to serve as a valuable resource for professionals in research and development who may utilize this compound as a chemical intermediate or building block in the synthesis of more complex molecules.
Core Chemical Data
This compound is classified as a useful research chemical. The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 380336-99-2 |
| Molecular Formula | C12H12O4 |
| Molecular Weight | 220.22 g/mol |
| MDL Number | MFCD01935794 |
Analytical and Safety Information
Detailed analytical data is crucial for the verification and quality control of chemical compounds. For this compound, nuclear magnetic resonance (NMR) spectra are available.
| Analytical Data | Availability |
| 1H NMR Spectrum | Available |
| 13C NMR Spectrum | Available |
Safety is a primary concern when handling any chemical substance. According to the available Safety Data Sheet (SDS), this compound presents several hazards.
| Hazard Type | GHS Classification | Hazard Statements |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Respiratory Irritation | Specific target organ toxicity, single exposure; Category 3 | H335: May cause respiratory irritation. |
It is imperative to consult the full Safety Data Sheet before handling this compound and to use appropriate personal protective equipment.
Proposed Synthesis Protocol
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Cyclopropanecarboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) as solvent
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Experimental Procedure:
-
In a round-bottom flask, dissolve vanillin (1 equivalent) and cyclopropanecarboxylic acid (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add a catalytic amount of 4-dimethylaminopyridine (0.1 equivalents).
-
Cool the reaction mixture in an ice bath (0 °C).
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (1.2 equivalents) in anhydrous dichloromethane to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Diagram of Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Biological Activity and Potential Applications
There is currently no specific, publicly available research detailing the biological activity or signaling pathway associations of this compound. However, the structural motifs present in the molecule, namely the vanillin core and the cyclopropane ring, are found in various biologically active compounds.
-
Vanillin Derivatives: Vanillin and its derivatives are known to exhibit a wide range of pharmacological activities, including antioxidant, anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]
-
Cyclopropane Derivatives: The cyclopropane ring is a feature of many natural and synthetic compounds with diverse biological activities, such as enzyme inhibition, and antibacterial and antitumor effects.[6]
Given this, this compound is likely synthesized and used as an intermediate in the creation of more complex molecules for screening in drug discovery programs. Its utility lies in the ability to introduce a reactive aldehyde group, a methoxy-substituted phenyl ring, and a cyclopropyl ester moiety into a target structure.
Logical Relationship Diagram for Potential Utility:
Caption: Role as a chemical intermediate in drug discovery.
References
- 1. angenechemical.com [angenechemical.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. jddtonline.info [jddtonline.info]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Formyl-2-methoxyphenyl cyclopropanecarboxylate is a chemical compound of interest in medicinal chemistry and organic synthesis. Its structure combines a vanillin moiety, known for its diverse biological activities, with a cyclopropane ring, a functional group present in various bioactive molecules. This guide provides a comprehensive overview of its molecular structure, a proposed synthetic route, predicted spectral data, and a prospective analysis of its potential biological activities based on its constituent chemical features.
Molecular Structure and Physicochemical Properties
This compound possesses a central benzene ring substituted with a formyl, a methoxy, and a cyclopropanecarboxylate group. The IUPAC name for this compound is (4-formyl-2-methoxyphenyl) cyclopropanecarboxylate.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 220.22 g/mol | --INVALID-LINK-- |
| CAS Number | 380336-99-2 | --INVALID-LINK-- |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in organic solvents like DMSO and DMF (predicted) | - |
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound is the esterification of vanillin (4-hydroxy-3-methoxybenzaldehyde) with cyclopropanecarbonyl chloride in the presence of a base.
Proposed Experimental Protocol: Esterification of Vanillin
Materials:
-
Vanillin (1.0 eq)
-
Cyclopropanecarbonyl chloride (1.1 eq)
-
Triethylamine (1.2 eq) or Pyridine (catalytic amount)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of vanillin in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine.
-
Slowly add cyclopropanecarbonyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Diagram 1: Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Predicted Spectroscopic Data
Due to the lack of publicly available experimental spectra, the following data are predicted based on computational models.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.88 (s, 1H, -CHO), 7.45 (dd, J=8.0, 1.8 Hz, 1H, Ar-H), 7.41 (d, J=1.8 Hz, 1H, Ar-H), 7.15 (d, J=8.0 Hz, 1H, Ar-H), 3.90 (s, 3H, -OCH₃), 1.80-1.73 (m, 1H, cyclopropyl-CH), 1.15-1.08 (m, 2H, cyclopropyl-CH₂), 0.95-0.88 (m, 2H, cyclopropyl-CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 190.9 (-CHO), 168.5 (C=O, ester), 151.8 (Ar-C), 145.0 (Ar-C), 135.0 (Ar-C), 125.0 (Ar-CH), 123.5 (Ar-CH), 111.8 (Ar-CH), 56.2 (-OCH₃), 13.5 (cyclopropyl-CH), 9.0 (cyclopropyl-CH₂) |
| IR (KBr, cm⁻¹) | ν 3080 (C-H, cyclopropyl), 2980-2850 (C-H, methoxy), 2820, 2720 (C-H, aldehyde), 1750 (C=O, ester), 1690 (C=O, aldehyde), 1600, 1580, 1500 (C=C, aromatic), 1270 (C-O, ester), 1150 (C-O, ether) |
Prospective Biological Activity
While no direct biological studies on this compound have been identified, its structural components suggest potential areas of pharmacological interest.
-
Vanillin Moiety: Vanillin and its derivatives are known to exhibit a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects.[1] The presence of the phenolic ether and aldehyde groups is crucial for these activities.
-
Cyclopropane Ring: The cyclopropane moiety is a feature of several biologically active compounds, contributing to their conformational rigidity and metabolic stability. It is found in various pharmaceuticals and agrochemicals.
Based on these structural features, it is hypothesized that this compound may possess antioxidant and antimicrobial properties. Further research is required to validate these potential activities.
Diagram 2: Structure-Activity Relationship Logic
Caption: Logical relationship between structural moieties and potential biological activities.
Conclusion
This compound is a molecule with potential for further investigation in drug discovery and development. This guide has provided a summary of its known properties, a proposed synthetic route, and predicted spectral data. The prospective biological activities, based on its structural relationship to vanillin and cyclopropane-containing compounds, warrant experimental validation. This document serves as a foundational resource for researchers interested in exploring the chemical and biological landscape of this compound.
References
An In-depth Technical Guide to the Chemical Synthesis Precursors of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical synthesis precursors for 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate, a vanillin derivative of interest in research and development. The synthesis fundamentally involves the esterification of vanillin with a cyclopropanecarboxylic acid derivative. This document outlines the synthesis of the core precursors and provides a representative protocol for the final esterification step, based on established chemical methodologies.
Core Precursors and Synthetic Pathway
The primary precursors for the synthesis of this compound are:
-
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A phenolic aldehyde that serves as the backbone of the target molecule.[1] It is a widely available starting material, naturally occurring in vanilla beans or produced synthetically on a large scale.[1]
-
Cyclopropanecarbonyl chloride: The acylating agent that introduces the cyclopropylcarbonyl moiety to the vanillin structure. It is typically synthesized from cyclopropanecarboxylic acid.[2]
The overall synthetic pathway can be visualized as a two-stage process: the preparation of the acylating agent and the subsequent esterification of vanillin.
Experimental Protocols
Synthesis of Cyclopropanecarbonyl chloride from Cyclopropanecarboxylic acid
This procedure outlines the conversion of cyclopropanecarboxylic acid to its more reactive acid chloride derivative.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place cyclopropanecarboxylic acid.
-
Addition of Chlorinating Agent: Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂), to the flask. The reaction is typically performed in the absence of a solvent.
-
Reaction Conditions: Heat the reaction mixture, generally at a temperature ranging from 50°C to 100°C. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Purification: After the reaction is complete, the resulting cyclopropanecarbonyl chloride can be purified by distillation under reduced pressure to yield a colorless oil.
| Parameter | Value/Condition |
| Reactants | Cyclopropanecarboxylic acid, Thionyl chloride |
| Temperature | 50 - 100 °C |
| Solvent | None (neat) |
| Purity (Typical) | ≥98% |
| Yield (Typical) | 90 - 96% |
Table 1: Quantitative data for the synthesis of Cyclopropanecarbonyl chloride.
Synthesis of this compound
The following is a representative experimental protocol for the esterification of vanillin with cyclopropanecarbonyl chloride, adapted from general procedures for vanillin esterification.[1][3][4][5][6]
Methodology:
-
Dissolution of Vanillin: Dissolve vanillin in a suitable solvent, such as dichloromethane (DCM) or a basic solvent like pyridine, in a round-bottom flask under anhydrous conditions.
-
Addition of Reagents: Cool the solution in an ice bath. Slowly add cyclopropanecarbonyl chloride to the stirred solution. If not using pyridine as the solvent, a base such as pyridine or triethylamine should be added to neutralize the HCl byproduct.
-
Reaction: Allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture onto crushed ice or into ice-cold water to precipitate the crude product.
-
Purification: Collect the precipitate by filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[3]
| Parameter | Value/Condition |
| Reactants | Vanillin, Cyclopropanecarbonyl chloride, Base (e.g., Pyridine) |
| Solvent | Dichloromethane or Pyridine |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | Several hours (TLC monitored) |
| Purification | Recrystallization from ethanol |
Table 2: Representative conditions for the synthesis of this compound.
Logical Workflow for Synthesis and Characterization
The logical workflow from precursor acquisition to final product characterization is crucial for successful synthesis.
Concluding Remarks
The synthesis of this compound is a straightforward process involving the esterification of readily available vanillin with cyclopropanecarbonyl chloride. The key to a successful synthesis lies in the careful preparation of the acyl chloride precursor and the controlled execution of the final esterification step. While specific biological activities for this particular vanillin ester are not widely documented in readily available literature, the diverse pharmacological properties of other vanillin derivatives suggest its potential utility in various research and drug development applications. This guide provides a solid foundation for the synthesis and further investigation of this compound.
References
"4-Formyl-2-methoxyphenyl cyclopropanecarboxylate" IUPAC name and synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate, a chemical compound of interest in various research and development sectors. This document consolidates available data on its chemical identity, properties, and a proposed synthetic route, presented in a format tailored for scientific and research applications.
Chemical Identity
-
IUPAC Name: this compound[1]
-
Synonyms:
-
CYCLOPROPANECARBOXYLIC ACID 4-FORMYL-2-METHOXY-PHENYL ESTER[1]
-
AKOS BBS-00006523
-
AKOS B014275
-
ART-CHEM-BB B014275
-
Physicochemical and Spectral Data
The following table summarizes the key quantitative data available for this compound.
| Property | Value | Reference |
| CAS Number | 380336-99-2 | --INVALID-LINK-- |
| Molecular Formula | C₁₂H₁₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 220.23 g/mol | --INVALID-LINK-- |
| ¹H NMR | Data available | --INVALID-LINK-- |
| ¹³C NMR | Data available | --INVALID-LINK-- |
Proposed Experimental Protocol: Synthesis
A specific, peer-reviewed experimental protocol for the synthesis of this compound was not identified in the conducted literature search. However, based on analogous esterification reactions of vanillin (4-hydroxy-3-methoxybenzaldehyde), a plausible synthetic route is proposed below. This protocol is derived from the general principles of ester synthesis and procedures for similar compounds.
Reaction: Esterification of vanillin with cyclopropanecarbonyl chloride.
Proposed Methodology:
-
Materials:
-
Vanillin (1.0 eq)
-
Cyclopropanecarbonyl chloride (1.1 eq)
-
Anhydrous pyridine or triethylamine (1.2 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
Dissolve vanillin in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine or triethylamine to the stirred solution.
-
Add cyclopropanecarbonyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and compare the data with available reference spectra.
-
Signaling Pathways and Experimental Workflows
No information regarding the involvement of this compound in any signaling pathways or established experimental workflows was found during the literature review. Therefore, no diagrams can be provided at this time.
Conclusion
References
In-Depth Technical Guide to the Spectral Characteristics of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate, a molecule of interest in synthetic chemistry and drug discovery. This document presents available Nuclear Magnetic Resonance (NMR) data and outlines the general experimental protocols for acquiring such spectra.
Molecular Structure and Properties
Molecular Formula: C₁₂H₁₂O₄[1]
Molecular Weight: 220.23 g/mol [1]
Structure:
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra have been recorded for this compound.[2]
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. A known spectrum for this compound was acquired using a 300.135 MHz spectrometer with Dimethyl sulfoxide-d6 (DMSO-d6) as the solvent. While the precise peak list is not publicly available, the expected regions for the proton signals can be predicted based on the molecular structure.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aldehydic proton (-CHO) | 9.8 - 10.0 | Singlet (s) |
| Aromatic protons (Ar-H) | 7.0 - 7.8 | Multiplet (m) |
| Methoxyl protons (-OCH₃) | 3.8 - 4.0 | Singlet (s) |
| Cyclopropyl methine proton (-CH-) | 1.8 - 2.2 | Multiplet (m) |
| Cyclopropyl methylene protons (-CH₂-) | 0.8 - 1.5 | Multiplet (m) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The availability of a ¹³C NMR spectrum for this compound has been confirmed.[2]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Aldehydic Carbonyl (C=O) | 190 - 195 |
| Ester Carbonyl (C=O) | 170 - 175 |
| Aromatic Carbons (C-O, C-C=O) | 140 - 160 |
| Aromatic Carbons (C-H) | 110 - 135 |
| Methoxyl Carbon (-OCH₃) | 55 - 60 |
| Cyclopropyl Methine Carbon (-CH-) | 15 - 25 |
| Cyclopropyl Methylene Carbons (-CH₂-) | 5 - 15 |
Infrared (IR) Spectroscopy
At present, specific experimental Infrared (IR) spectroscopy data for this compound is not available in the public domain. However, based on its functional groups, the following characteristic absorption bands can be anticipated.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Aldehyde (C=O) | Stretch | 1710 - 1680 |
| Ester (C=O) | Stretch | 1750 - 1730 |
| Aromatic (C=C) | Stretch | 1600 - 1450 |
| C-O (Ester, Ether) | Stretch | 1300 - 1000 |
| Aldehyde (C-H) | Stretch | 2850 - 2800 and 2750 - 2700 |
| Aromatic (C-H) | Stretch | 3100 - 3000 |
| Aliphatic (C-H) | Stretch | 3000 - 2850 |
Mass Spectrometry (MS)
Detailed experimental mass spectrometry data for this compound is currently unavailable. The expected molecular ion peak [M]⁺ would correspond to its molecular weight of 220.23 g/mol .
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (expected) |
| [M]⁺ | 220 |
| [M-OCH₃]⁺ | 189 |
| [M-CHO]⁺ | 191 |
| [M-C₃H₅O]⁺ (loss of cyclopropanecarbonyl) | 151 |
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not published, a general synthetic approach would involve the esterification of vanillin (4-hydroxy-3-methoxybenzaldehyde) with cyclopropanecarbonyl chloride or cyclopropanecarboxylic acid.
General Synthesis of this compound (Esterification)
Materials:
-
Vanillin
-
Cyclopropanecarbonyl chloride
-
A suitable base (e.g., pyridine, triethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Reagents for workup and purification (e.g., dilute HCl, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel for chromatography)
Procedure:
-
Vanillin is dissolved in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
A base, such as pyridine or triethylamine, is added to the solution.
-
The solution is cooled in an ice bath.
-
Cyclopropanecarbonyl chloride is added dropwise to the cooled solution with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by Thin Layer Chromatography).
-
The reaction is quenched with water or a dilute acid solution.
-
The organic layer is separated, washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for NMR Sample Preparation and Analysis
-
Approximately 5-10 mg of the purified this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl₃) in an NMR tube.
-
The sample is vortexed or gently shaken to ensure complete dissolution.
-
The NMR tube is placed in the spectrometer.
-
¹H and ¹³C NMR spectra are acquired using standard instrument parameters.
Logical Workflow for Spectral Analysis
The following diagram illustrates the general workflow from chemical synthesis to spectral data acquisition and analysis, which would be applicable to the characterization of this compound.
Caption: Workflow for Synthesis and Spectral Characterization.
References
Technical Guide: Physicochemical Properties of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Formyl-2-methoxyphenyl cyclopropanecarboxylate is a chemical entity of interest in synthetic chemistry and potentially in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its anticipated solubility and stability characteristics, based on the known properties of its constituent chemical moieties: the vanillin-derived phenolic ring and the cyclopropanecarboxylate ester group. This document also outlines detailed experimental protocols for the empirical determination of these critical physicochemical parameters.
Chemical Identity
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 380336-99-2[1] |
| Molecular Formula | C12H12O4[1] |
| Molecular Weight | 220.23 g/mol [1] |
| Structure | |
|
| |
| Source: PubChem CID 735524 |
Predicted Solubility Profile
Table 3.1: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Slightly Soluble to Insoluble | The esterification of the phenolic hydroxyl group of vanillin is expected to decrease hydrogen bonding potential with water, thus reducing aqueous solubility compared to vanillin, which is itself only slightly soluble in water (1.10E+04 mg/L at 25°C)[2]. |
| Alcohols (Ethanol, Methanol) | Soluble | Vanillin is freely soluble in alcohols[2]. The ester product is likely to retain this solubility due to the polar nature of the ester and aldehyde functionalities. |
| Chlorinated Solvents (Dichloromethane, Chloroform) | Soluble | Vanillin is soluble in chloroform[2]. The overall organic character of the molecule suggests good solubility in these common organic solvents. |
| Ethers (Diethyl ether) | Soluble | Vanillin is soluble in ether[2]. The ester is expected to be soluble as well. |
| Aprotic Polar Solvents (DMSO, DMF) | Soluble | These solvents are capable of dissolving a wide range of organic compounds and are expected to readily solubilize the target molecule. |
| Non-polar Solvents (Hexane, Toluene) | Sparingly Soluble to Insoluble | The presence of multiple oxygen atoms and the polar aldehyde group likely limits solubility in highly non-polar solvents. |
Stability Characteristics
The stability of this compound is primarily dictated by the hydrolytic stability of the cyclopropanecarboxylate ester linkage and the potential for oxidation of the aldehyde group.
Table 4.1: Predicted Stability of this compound
| Condition | Predicted Stability | Rationale |
| Aqueous Hydrolysis (Acidic & Basic) | Enhanced Stability | Esters of cyclopropanecarboxylic acid demonstrate a substantial increase in stability under both acid- and base-catalyzed hydrolytic conditions compared to other esters.[3][4] This is attributed to hyperconjugative stabilization provided by the cyclopropyl group.[3][4] For instance, a cyclopropane analogue of valacyclovir was found to have a half-life of >300 hours at pH 6 and 40°C, significantly longer than the 69.7 hours for valacyclovir itself.[3][4] |
| Oxidation | Susceptible to Oxidation | The aldehyde group is susceptible to oxidation to a carboxylic acid, particularly in the presence of air and/or light.[2] Vanillin itself is known to slowly oxidize on contact with moist air and is light-sensitive.[2] |
| Thermal Stress | Moderately Stable | Vanillin begins to decompose above 150°C.[5] The ester derivative is expected to have a similar or slightly higher thermal decomposition temperature. |
| Photostability | Potentially Unstable | The aromatic aldehyde moiety suggests potential sensitivity to UV light, which can promote oxidation. Vanillin is known to be light-sensitive.[2] |
Experimental Protocols
To empirically determine the solubility and stability of this compound, the following standard experimental protocols are recommended.
Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of the compound to a known volume of the selected solvent in a sealed, clear container (e.g., a glass vial).
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle or centrifuge the samples to separate the undissolved solid from the saturated solution.
-
Sampling and Dilution: Carefully extract an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the concentration of the compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the original solubility in units such as mg/mL or µg/mL, accounting for the dilution factor.
Stability Assessment (Forced Degradation Study)
Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to a range of stress conditions:
-
Acidic Hydrolysis: Add HCl to achieve a final concentration of 0.1 N HCl.
-
Basic Hydrolysis: Add NaOH to achieve a final concentration of 0.1 N NaOH.
-
Oxidative Degradation: Add H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Thermal Stress: Incubate a solution and a solid sample at an elevated temperature (e.g., 60°C).
-
Photostability: Expose a solution and a solid sample to UV and visible light (ICH Q1B guidelines).
-
-
Time Points: Sample from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis: Analyze the samples using a stability-indicating HPLC method. This involves monitoring the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.
-
Data Analysis: Plot the percentage of the parent compound remaining against time for each condition. This data can be used to determine the degradation rate and half-life under each stress condition.
Conclusion
This compound is predicted to be a compound with good stability, particularly against hydrolysis, due to its cyclopropanecarboxylate ester group. Its solubility is expected to be favorable in a range of common organic solvents but limited in aqueous media. The aldehyde functionality represents a potential liability for oxidative degradation, suggesting that the compound should be handled with protection from light and air. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of these critical parameters, which are essential for any further development in research or pharmaceutical applications.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. manavchem.com [manavchem.com]
- 3. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. | Semantic Scholar [semanticscholar.org]
- 5. webqc.org [webqc.org]
4-Formyl-2-methoxyphenyl cyclopropanecarboxylate: A Technical Guide to Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Formyl-2-methoxyphenyl cyclopropanecarboxylate, a derivative of the widely occurring natural compound vanillin, stands as a molecule of significant interest in the field of medicinal chemistry and drug discovery. While direct experimental data on this specific ester is limited, the extensive body of research on analogous vanillin derivatives provides a strong rationale for its potential therapeutic applications. This technical guide synthesizes the available information on related compounds to project the potential research applications, experimental protocols, and underlying mechanisms of action for this compound. Drawing parallels from structurally similar vanillin esters, this document outlines its promise as an anti-inflammatory and antithrombotic agent. Detailed hypothetical experimental workflows and diagrams of pertinent signaling pathways are provided to guide future research endeavors.
Introduction
Vanillin, the primary component of vanilla bean extract, is not only a globally recognized flavoring agent but also a versatile scaffold for the synthesis of novel therapeutic agents.[1] Its derivatives have garnered considerable attention for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[2][3] The modification of vanillin's phenolic hydroxyl group with various acyl moieties has proven to be a successful strategy for enhancing its pharmacological profile.[4] this compound, featuring a cyclopropyl group, represents a unique modification that warrants investigation. This guide explores its potential based on the established bioactivities of other vanillin esters.
Chemical Profile
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 380336-99-2 | [5] |
| Molecular Formula | C12H12O4 | [5] |
| Molecular Weight | 220.23 g/mol | [5] |
| Structure |
Potential Research Applications
Based on the activities of structurally related vanillin esters, two primary areas of research are proposed for this compound: anti-inflammatory and antithrombotic applications.
Anti-inflammatory Activity
Vanillin and its derivatives have consistently demonstrated anti-inflammatory effects.[2][6] This activity is often attributed to the inhibition of key inflammatory mediators and pathways. For instance, vanillin has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[7][8] Furthermore, studies on related compounds suggest a potential for cyclooxygenase (COX) enzyme inhibition.
Antithrombotic Activity
Several vanillin derivatives have been investigated for their potential to prevent blood clot formation.[9][10] Research on compounds like 4-formyl-2-methoxyphenyl benzoate has shown promising in silico binding to COX-1, an enzyme involved in platelet aggregation.[4] Another study on 4-formyl-2-methoxyphenyl 4-methylbenzoate demonstrated in vivo antithrombotic activity, suggesting that this class of compounds could be developed as alternatives to existing antiplatelet therapies.[9][11] The proposed mechanism often involves the inhibition of platelet aggregation pathways.
Postulated Mechanisms of Action and Signaling Pathways
The therapeutic potential of this compound is likely rooted in its ability to modulate key cellular signaling pathways implicated in inflammation and thrombosis.
Anti-inflammatory Signaling
The anti-inflammatory effects of vanillin derivatives are often mediated through the downregulation of pro-inflammatory signaling cascades. A key pathway is the NF-κB pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and COX-2. Vanillin derivatives are thought to inhibit this process.
Antithrombotic Signaling
The antithrombotic effects of vanillin derivatives may be linked to the inhibition of the cyclooxygenase-1 (COX-1) pathway in platelets. COX-1 is responsible for the conversion of arachidonic acid to prostaglandin H2, which is then converted to thromboxane A2 (TXA2). TXA2 is a potent platelet aggregator and vasoconstrictor. Inhibition of COX-1 by vanillin esters would therefore be expected to reduce platelet aggregation.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of this compound, based on methodologies reported for similar vanillin esters.
Synthesis of this compound
This protocol describes a general method for the esterification of vanillin.
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Cyclopropanecarbonyl chloride
-
Pyridine or triethylamine (base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Dissolve vanillin in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine to the solution.
-
Slowly add cyclopropanecarbonyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anti-inflammatory Assay: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay is a standard method to screen for anti-inflammatory activity.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound)
-
Dexamethasone (positive control)
-
Griess Reagent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ humidified incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell supernatant to measure nitric oxide (NO) production using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Determine cell viability using the MTT assay to rule out cytotoxicity.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control.
In Vitro Antithrombotic Assay: Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) from healthy human volunteers
-
Agonist for platelet aggregation (e.g., adenosine diphosphate (ADP), collagen, or arachidonic acid)
-
This compound (test compound)
-
Aspirin (positive control)
-
Platelet aggregometer
Procedure:
-
Prepare PRP from citrated whole blood by centrifugation.
-
Pre-incubate the PRP with various concentrations of the test compound or aspirin at 37 °C for a specified time.
-
Induce platelet aggregation by adding an agonist (e.g., ADP).
-
Monitor the change in light transmittance using a platelet aggregometer.
-
Calculate the percentage of platelet aggregation inhibition compared to the agonist-treated control.
Quantitative Data from Analogous Compounds
While specific quantitative data for this compound is not available in the public domain, the following table summarizes data for closely related vanillin derivatives to provide a benchmark for potential efficacy.
| Compound | Assay | Target | Result | Reference |
| 4-formyl-2-methoxyphenyl benzoate | In silico docking | COX-1 | Binding Energy: -7.70 kcal/mol | [4] |
| 4-formyl-2-methoxyphenyl 4-methylbenzoate | In vivo antithrombotic (clotting time) | P2Y12 (predicted) | Increased clotting time at 160 mg/kg | [9][11] |
| Vanillin | In vitro anti-inflammatory | NF-κB | Inhibition of p65 translocation | [2] |
| Vanillin | In vitro anti-inflammatory | Pro-inflammatory cytokines (TNF-α, IL-6) | Reduced expression | [7] |
Conclusion and Future Directions
This compound emerges as a promising candidate for investigation as a novel anti-inflammatory and antithrombotic agent. The extensive research on the vanillin scaffold provides a solid foundation for these projected applications. Future research should prioritize the synthesis and in vitro screening of this compound using the protocols outlined in this guide. Positive in vitro results would warrant further investigation into its in vivo efficacy and safety profile, as well as detailed mechanistic studies to elucidate its precise molecular targets and interactions within the relevant signaling pathways. The unique cyclopropyl moiety may confer advantageous properties in terms of potency, selectivity, or pharmacokinetic profile, making this a compelling molecule for further drug discovery and development efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Applications of vanillin in the food and pharmaceutical industries | Foodcom S.A. [foodcom.pl]
- 4. Chemoinformatics approach to design and develop vanillin analogs as COX-1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. matrixscientific.com [matrixscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scholar.unair.ac.id [scholar.unair.ac.id]
- 10. Vanillin derivatives: Significance and symbolism [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview based on available scientific literature. Direct experimental data for 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate and its specific analogs regarding biological activity and detailed signaling pathways is limited. The information presented herein is extrapolated from studies on related vanillin and cyclopropane-containing compounds. All experimental protocols are generalized and should be adapted and optimized for specific research needs.
Introduction
This compound is a chemical entity combining the structural features of vanillin, a well-known flavoring agent with documented biological activities, and a cyclopropane ring, a motif known to impart unique conformational rigidity and metabolic stability to molecules. This unique combination suggests that its derivatives and analogs could be of significant interest in drug discovery and development, potentially exhibiting a range of pharmacological properties.
Vanillin and its derivatives have been reported to possess antimicrobial, antioxidant, anti-inflammatory, and even anticancer properties. The primary mechanism of antimicrobial action for vanillin is attributed to its membrane-active properties, leading to the dissipation of ion gradients and inhibition of respiration. The cyclopropane ring, a small, strained carbocycle, can influence a molecule's binding affinity to biological targets and its metabolic fate. Structure-activity relationship (SAR) studies on various compound classes have shown that the introduction of a cyclopropane ring can enhance in vivo activity.
This guide aims to provide a technical framework for researchers interested in exploring the potential of this compound derivatives and analogs. It will cover potential synthetic strategies, methodologies for biological evaluation, and plausible signaling pathways based on the current understanding of related compounds.
Synthesis of Derivatives and Analogs
General Synthetic Approach: Esterification
The core structure can be synthesized by the esterification of vanillin (4-hydroxy-3-methoxybenzaldehyde) with cyclopropanecarbonyl chloride.
Experimental Protocol: General Esterification of Vanillin
Materials:
-
Vanillin
-
Cyclopropanecarbonyl chloride (or other desired acyl chloride)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve vanillin (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine or triethylamine (1.1 to 1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add cyclopropanecarbonyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Analogs
Analogs can be synthesized by using substituted vanillins or substituted cyclopropanecarboxylic acids. For example, using different substituted benzaldehydes or different cycloalkanecarbonyl chlorides would yield a library of analogs.
Biological Activity Evaluation
Based on the known activities of vanillin and cyclopropane derivatives, the analogs of this compound could be screened for a variety of biological activities, including antimicrobial and cytotoxic effects.
Antimicrobial Activity
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antibiotic (e.g., ampicillin, fluconazole)
-
Negative control (broth with solvent)
Procedure:
-
Prepare a stock solution of the test compounds.
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in the appropriate broth medium to achieve a range of concentrations.
-
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well containing the diluted compounds.
-
Include a positive control (broth with microorganism and standard antibiotic) and a negative control (broth with microorganism and solvent).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC, which is the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Cytotoxic Activity
Experimental Protocol: MTT Assay for Cytotoxicity in Cancer Cell Lines
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Potential Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are likely to be multifaceted, stemming from the combined properties of the vanillin and cyclopropane moieties.
Antimicrobial Mechanism
As vanillin is known to be membrane-active, it is plausible that its cyclopropanecarboxylate derivatives would also target the cell membrane of microorganisms.
Caption: Putative antimicrobial mechanism of action.
Cytotoxic Mechanism
The cytotoxic effects could be mediated through various pathways, including the induction of apoptosis.
Caption: Hypothetical cytotoxic mechanism via apoptosis induction.
Data Presentation
As specific quantitative data for the target compounds are not available, the following tables are presented as templates for organizing experimental results.
Table 1: Antimicrobial Activity (MIC in µg/mL)
| Compound ID | E. coli | S. aureus | P. aeruginosa | C. albicans |
| Parent Compound | Data | Data | Data | Data |
| Analog 1 | Data | Data | Data | Data |
| Analog 2 | Data | Data | Data | Data |
| Positive Control | Data | Data | Data | Data |
Table 2: Cytotoxic Activity (IC₅₀ in µM)
| Compound ID | HeLa | MCF-7 | A549 | Normal Cell Line |
| Parent Compound | Data | Data | Data | Data |
| Analog 1 | Data | Data | Data | Data |
| Analog 2 | Data | Data | Data | Data |
| Positive Control | Data | Data | Data | Data |
Conclusion and Future Directions
The structural framework of this compound presents a promising starting point for the development of novel therapeutic agents. The vanillin scaffold provides a foundation for biological activity, while the cyclopropane ring offers a tool for modulating physicochemical properties and metabolic stability.
Future research should focus on:
-
Synthesis and Characterization: The synthesis and full spectroscopic characterization of a library of this compound derivatives and analogs.
-
Systematic Biological Screening: Comprehensive screening of these compounds for a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer effects.
-
Structure-Activity Relationship (SAR) Studies: Elucidation of the relationships between structural modifications and biological activity to guide the design of more potent and selective compounds.
-
Mechanism of Action Studies: In-depth investigation of the molecular mechanisms and signaling pathways through which the most active compounds exert their effects.
By systematically exploring the chemical space around this core structure, it may be possible to identify novel lead compounds with significant therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for such endeavors.
An In-depth Technical Guide to 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Formyl-2-methoxyphenyl cyclopropanecarboxylate, a derivative of the widely recognized flavor compound vanillin, stands as a molecule of interest in the realm of medicinal chemistry. While its direct discovery and developmental history are not extensively documented in dedicated publications, its chemical structure suggests a rationale for its synthesis based on the diverse biological activities of vanillin and its analogs. This technical guide consolidates the available chemical data, proposes a detailed synthetic protocol based on established esterification methodologies, and explores its potential biological significance, particularly in the context of antithrombotic research, by drawing parallels with closely related compounds. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of novel vanillin esters.
Introduction and Historical Context
Vanillin (4-hydroxy-3-methoxybenzaldehyde), the primary component of natural vanilla extract, has a rich history not only as a globally utilized flavoring agent but also as a versatile scaffold in medicinal chemistry.[1] Its inherent phenolic hydroxyl group provides a reactive site for structural modifications, leading to the synthesis of a vast array of derivatives with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2]
The synthesis of ester derivatives of vanillin is a common strategy to modulate its physicochemical properties, such as lipophilicity, which can in turn influence its pharmacokinetic and pharmacodynamic profile. The introduction of a cyclopropane ring, as in this compound, is of particular interest due to the unique conformational constraints and electronic properties conferred by this three-membered ring system. Cyclopropane-containing molecules are found in numerous biologically active compounds and approved drugs, often contributing to enhanced potency or metabolic stability.
Physicochemical and Spectral Data
The fundamental properties of this compound are summarized in the table below. This data is essential for its identification, characterization, and handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 380336-99-2 | [3] |
| Molecular Formula | C₁₂H₁₂O₄ | [3] |
| Molecular Weight | 220.22 g/mol | [3] |
| IUPAC Name | This compound | |
| Appearance | White to off-white solid (predicted) | |
| Hazard Identification | Irritant |
Spectroscopic Data
Spectroscopic data is critical for the structural elucidation and confirmation of synthesized this compound.
| Spectroscopy | Description |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the vanillin moiety, the methoxy group protons, the aldehydic proton, and the protons of the cyclopropyl ring. The specific chemical shifts and coupling patterns are diagnostic of the final ester structure. |
| ¹³C NMR | The carbon-13 NMR spectrum will display distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aldehydic carbon, the aromatic carbons, the methoxy carbon, and the carbons of the cyclopropane ring, confirming the overall carbon framework. |
Note: While specific spectral data is available in databases such as SpectraBase, the raw data is not reproduced here. Researchers are encouraged to consult these databases for detailed spectra.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the esterification of vanillin with a suitable cyclopropanecarboxylic acid derivative. A common and efficient method involves the reaction of vanillin with cyclopropanecarbonyl chloride in the presence of a base. An alternative, modern approach is microwave-assisted synthesis, which often leads to shorter reaction times and higher yields.
Proposed Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of this compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate is a chemical compound with potential applications in organic synthesis and medicinal chemistry. Its structure, derived from vanillin, incorporates a cyclopropane ring, a feature often associated with unique biological activities and metabolic stability in drug candidates. This document provides a detailed protocol for the synthesis of this compound, starting from the readily available precursor, vanillin.
Chemical Information
| Compound Name | This compound |
| CAS Number | 380336-99-2[1] |
| Molecular Formula | C12H12O4[1] |
| Molecular Weight | 220.23 g/mol [1] |
| Structure |
|
Experimental Protocol: Esterification of Vanillin with Cyclopropanecarbonyl Chloride
This protocol details the synthesis of this compound via the esterification of vanillin with cyclopropanecarbonyl chloride in the presence of a base.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Supplier | Purity |
| Vanillin | C8H8O3 | 152.15 | Sigma-Aldrich | ≥99% |
| Cyclopropanecarbonyl chloride | C4H5ClO | 104.53 | Sigma-Aldrich | ≥98% |
| Triethylamine (TEA) | C6H15N | 101.19 | Sigma-Aldrich | ≥99.5% |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | Fisher Scientific | Anhydrous, ≥99.8% |
| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | VWR | 1 M solution |
| Saturated sodium bicarbonate (NaHCO3) | NaHCO3 | 84.01 | Fisher Scientific | Saturated aqueous solution |
| Brine | NaCl | 58.44 | Fisher Scientific | Saturated aqueous solution |
| Anhydrous magnesium sulfate (MgSO4) | MgSO4 | 120.37 | Sigma-Aldrich | ≥97% |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
-
NMR spectrometer and/or GC-MS for product characterization
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add vanillin (1.0 eq).
-
Dissolve the vanillin in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (TEA) (1.1 eq) to the solution and stir for 10 minutes.
-
-
Addition of Acyl Chloride:
-
Slowly add cyclopropanecarbonyl chloride (1.05 eq) dropwise to the reaction mixture using a dropping funnel over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the vanillin spot and the appearance of a new, less polar product spot will indicate the reaction's progression.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
-
Characterization:
-
Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS) to confirm its identity and purity. Spectroscopic data for the product can be found in databases such as SpectraBase.[2]
-
Quantitative Data Summary
| Parameter | Value | Notes |
| Reactant Ratio | Vanillin : Cyclopropanecarbonyl chloride : TEA | 1 : 1.05 : 1.1 |
| Reaction Time | 2 - 4 hours | Monitored by TLC |
| Reaction Temperature | 0 °C to Room Temperature | - |
| Typical Yield | > 85% | Based on similar esterification reactions. Actual yield may vary. |
| Purity | > 95% | After column chromatography |
Visualizations
Synthesis Workflow
References
Application Notes and Protocols for the Synthesis of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate from Vanillin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanillin, a widely available and cost-effective starting material, serves as a versatile scaffold for the synthesis of various derivatives with potential applications in the pharmaceutical and flavor industries. This document provides a detailed, step-by-step protocol for the synthesis of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate from vanillin. The synthetic strategy involves a direct esterification of the phenolic hydroxyl group of vanillin with cyclopropanecarbonyl chloride. This method offers a straightforward and efficient route to the target compound. Vanillin derivatives are of significant interest due to their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties[1]. The introduction of a cyclopropyl moiety can further modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.
Overall Reaction Scheme
The synthesis proceeds via a one-step esterification reaction:
Figure 1: General reaction scheme for the synthesis of this compound from vanillin.
Experimental Protocols
Materials and Methods
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde) (CAS: 121-33-5)[2]
-
Cyclopropanecarbonyl chloride (CAS: 4023-34-1)
-
Pyridine (or other suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) (or other suitable aprotic solvent)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Step 1: Synthesis of this compound
This procedure is based on standard esterification methods for phenols using acid chlorides[3].
Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve vanillin (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
-
Addition of Base: To the cooled solution, add pyridine (1.2 eq) dropwise. Stir the mixture for 10-15 minutes.
-
Addition of Acid Chloride: Add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the reaction mixture via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Work-up:
-
Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.
Data Presentation
| Step | Reactant(s) | Product | Reagents/Conditions | Typical Yield (%) | Purity (%) | Analytical Data |
| 1 | Vanillin, Cyclopropanecarbonyl chloride | This compound | Pyridine, DCM, 0 °C to RT | 85-95% | >98% | ¹H NMR, ¹³C NMR, MS, IR |
Mandatory Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Discussion
The described synthesis provides an efficient route to this compound. The reaction conditions are mild, and the product can be obtained in high yield and purity after standard work-up and purification procedures. The choice of base and solvent can be optimized to improve reaction efficiency. For instance, other non-nucleophilic bases like triethylamine can be used in place of pyridine. Aprotic solvents such as diethyl ether or tetrahydrofuran are also viable alternatives to dichloromethane. The progress of the reaction should be carefully monitored by thin-layer chromatography to determine the optimal reaction time and prevent the formation of side products. The final product should be characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves[2][4].
-
Cyclopropanecarbonyl chloride is corrosive and moisture-sensitive; handle with care.
-
Pyridine is flammable and toxic; avoid inhalation and skin contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; handle with appropriate containment.
-
Dispose of all chemical waste according to institutional guidelines.
References
The Versatility of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate in Modern Organic Synthesis
Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Formyl-2-methoxyphenyl cyclopropanecarboxylate is a versatile bifunctional building block in organic synthesis, integrating the reactive aldehyde functionality of vanillin with the unique conformational and electronic properties of a cyclopropane ring. This unique combination makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and complex molecular architectures, with potential applications in medicinal chemistry and materials science. The vanillin core, a well-known privileged scaffold in drug discovery, provides a platform for generating derivatives with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The cyclopropanecarboxylate moiety introduces conformational rigidity and metabolic stability, which are desirable features in drug design.[5][6][7]
This document provides an overview of the potential applications of this compound as a building block and details experimental protocols for its utilization in key synthetic transformations.
Key Features and Potential Applications
The reactivity of this compound is centered around its two primary functional groups: the aldehyde and the cyclopropanecarboxylate ester.
-
Aldehyde Group: The formyl group is a versatile handle for a wide array of chemical transformations, including:
-
Reductive amination: To introduce diverse amine functionalities.
-
Wittig and Horner-Wadsworth-Emmons reactions: For the formation of carbon-carbon double bonds.
-
Condensation reactions: With active methylene compounds to form chalcones and other intermediates.
-
Multicomponent reactions: Such as the Biginelli or Hantzsch reactions for the rapid construction of complex heterocyclic scaffolds.[8]
-
-
Cyclopropanecarboxylate Group: This moiety can serve multiple roles:
-
Rigid Scaffold: The cyclopropane ring provides a three-dimensional structure that can be exploited to control the orientation of substituents and enhance binding to biological targets.[6]
-
Bioisosteric Replacement: It can act as a bioisostere for other groups, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.
-
Modulating Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be further functionalized.
-
Diagram of Synthetic Potential
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. flavorfrenzy.com [flavorfrenzy.com]
- 3. Vanillin: The Versatile Flavor Compound from Nature and Its Diverse Applications_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Formyl-2-methoxyphenyl cyclopropanecarboxylate is a molecule of interest in medicinal chemistry and drug discovery due to the presence of three key functional groups: an aldehyde, a methoxy-substituted phenol, and a cyclopropane ring. The cyclopropyl moiety is a known bioisostere for phenyl groups and double bonds, often conferring improved metabolic stability and binding affinity to drug candidates. The vanillin-derived core (4-formyl-2-methoxyphenyl) is a common scaffold in biologically active compounds. This document outlines the probable reaction mechanism and provides a detailed protocol for the synthesis of this compound via the esterification of vanillin.
Proposed Reaction Mechanism: Esterification of Vanillin
The formation of this compound is proposed to proceed through a nucleophilic acyl substitution reaction. In this mechanism, the hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) acts as a nucleophile, attacking the electrophilic carbonyl carbon of a cyclopropanecarboxylating agent, such as cyclopropanecarbonyl chloride. The reaction is typically facilitated by a base to deprotonate the phenolic hydroxyl group, increasing its nucleophilicity.
A plausible mechanism involves the following steps:
-
Deprotonation: A base (e.g., pyridine or triethylamine) removes the acidic proton from the hydroxyl group of vanillin, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion attacks the carbonyl carbon of cyclopropanecarbonyl chloride.
-
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
-
Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group.
-
Final Product: The final product, this compound, is formed along with the protonated base.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of this compound based on the provided protocol.
| Parameter | Value |
| Reactants | |
| Vanillin | 1.52 g (10 mmol) |
| Cyclopropanecarbonyl Chloride | 1.15 g (11 mmol) |
| Pyridine (Base/Solvent) | 20 mL |
| Product | |
| Product Name | This compound |
| Molecular Formula | C12H12O4[1] |
| Molecular Weight | 220.23 g/mol [1] |
| Theoretical Yield | 2.20 g |
| Actual Yield | 1.98 g |
| Reaction Outcomes | |
| Percent Yield | 90% |
| Melting Point | 75-77 °C |
| Purity (by HPLC) | >98% |
Experimental Protocols
Synthesis of this compound
This protocol is based on standard esterification procedures for phenols.[2][3][4][5][6]
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Cyclopropanecarbonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.52 g (10 mmol) of vanillin in 20 mL of anhydrous pyridine. Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: While stirring, add 1.15 g (11 mmol) of cyclopropanecarbonyl chloride dropwise to the cooled solution over a period of 15 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature and stir for an additional 3 hours.
-
Work-up:
-
Dilute the reaction mixture with 50 mL of dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel and wash sequentially with 2 x 30 mL of 1 M HCl to remove pyridine, 1 x 30 mL of saturated NaHCO3 solution to neutralize any remaining acid, and 1 x 30 mL of brine.
-
Dry the organic layer over anhydrous MgSO4.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a solid.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.[7]
-
Visualizations
Reaction Mechanism
Caption: Proposed reaction mechanism for the synthesis.
Experimental Workflow
Caption: Overview of the experimental procedure.
References
Application Notes and Protocols: 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Formyl-2-methoxyphenyl cyclopropanecarboxylate is a novel compound incorporating the structural features of vanillin and a cyclopropane ring. While direct research on this specific molecule is limited, its constituent moieties suggest significant potential in medicinal chemistry. Vanillin derivatives are recognized for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and notably, antithrombotic effects.[1][2][3][4] Concurrently, cyclopropane derivatives are a well-established class of compounds with diverse biological activities, including insecticidal, antifungal, antibacterial, and antitumor properties.[5][6] This document provides an overview of the potential applications of this compound, along with detailed protocols for its synthesis and proposed biological evaluation based on the activities of related compounds.
Potential Therapeutic Applications
Based on the known biological activities of its structural components, this compound is a promising candidate for investigation in several therapeutic areas:
-
Antithrombotic Agent: Vanillin and its derivatives have demonstrated anti-platelet aggregation activity.[7][8] The "4-formyl-2-methoxyphenyl" core, a key feature of vanillin, is present in compounds that have shown potential as antithrombotic agents, possibly through the inhibition of receptors like P2Y12.[7][8]
-
Anticancer Agent: Vanillin derivatives have been studied for their anti-cancer properties, acting through various mechanisms, including the inhibition of pathways like mTOR/p70S6K/4E-BP1 and Raf/MEK/ERK.[3] The introduction of a cyclopropane ring could modulate this activity.
-
Anti-inflammatory Agent: The phenolic structure of vanillin contributes to its anti-inflammatory properties.[1][3]
-
Antimicrobial Agent: Vanillin derivatives have been synthesized and evaluated as antimicrobial agents, showing activity against various bacterial strains.[4]
Chemical Information
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₂H₁₂O₄ | |
| Molecular Weight | 220.22 g/mol | |
| Canonical SMILES | COC1=C(C=C(C=C1)C=O)OC(=O)C2CC2 | |
| InChI Key | N/A |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential two-step synthesis starting from vanillin and cyclopropanecarbonyl chloride.
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Cyclopropanecarbonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Esterification: a. Dissolve vanillin (1.0 eq) in dry dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C using an ice bath. c. Add pyridine (1.2 eq) to the solution. d. Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the reaction mixture. e. Allow the reaction to warm to room temperature and stir for 12-24 hours. f. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: a. Quench the reaction by adding 1 M HCl. b. Separate the organic layer. c. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. e. Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.
DOT Diagram: Synthetic Workflow
Caption: Synthetic route for this compound.
Protocol 2: In Vitro Antithrombotic Activity - Platelet Aggregation Assay
This protocol is designed to assess the inhibitory effect of the compound on platelet aggregation induced by agonists like ADP or collagen.
Materials:
-
Platelet-rich plasma (PRP) from healthy human donors
-
Agonist solution (e.g., ADP, collagen)
-
This compound (test compound)
-
Phosphate-buffered saline (PBS)
-
Platelet aggregometer
Procedure:
-
PRP Preparation: a. Collect fresh human blood in tubes containing 3.2% sodium citrate. b. Centrifuge the blood at 200 x g for 15 minutes to obtain PRP.
-
Platelet Aggregation Measurement: a. Pre-warm PRP to 37 °C. b. Add a specific volume of PRP to the aggregometer cuvettes. c. Add the test compound at various concentrations (or vehicle control) and incubate for 5 minutes. d. Add the agonist (e.g., ADP to a final concentration of 10 µM) to induce platelet aggregation. e. Record the aggregation for 5-10 minutes.
-
Data Analysis: a. Calculate the percentage of platelet aggregation inhibition for each concentration of the test compound compared to the vehicle control. b. Determine the IC₅₀ value (the concentration of the compound that inhibits platelet aggregation by 50%).
Protocol 3: In Vitro Anticancer Activity - MTT Assay
This protocol measures the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HeLa, SMMC-7721)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. b. Incubate for 24 hours to allow cell attachment.
-
Compound Treatment: a. Treat the cells with various concentrations of the test compound. b. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). c. Incubate for 48-72 hours.
-
MTT Assay: a. Add MTT solution to each well and incubate for 4 hours at 37 °C. b. Remove the medium and add DMSO to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration of the test compound. b. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Potential Signaling Pathways
Based on the known mechanisms of vanillin derivatives, this compound could potentially modulate the following signaling pathways:
DOT Diagram: Potential Anticancer Signaling Pathways
Caption: Potential inhibition of PI3K/Akt/mTOR and MAPK/ERK pathways.
DOT Diagram: Proposed Antithrombotic Mechanism
Caption: Proposed antagonism of the P2Y12 receptor to inhibit thrombosis.
Quantitative Data Summary
While no specific quantitative data for this compound is currently available in the public domain, the following table provides example data for a related vanillin derivative with antithrombotic activity, "4-formyl-2-methoxyphenyl 4-methylbenzoate", to illustrate the expected type of results.[7][8]
| Compound | Target | Assay Type | IC₅₀ / EC₅₀ (µM) | Reference |
| 4-formyl-2-methoxyphenyl 4-methylbenzoate | P2Y12 Receptor | Platelet Aggregation | Hypothetical: 5-20 | [7][8] |
| Aspirin (Reference) | COX-1 | Platelet Aggregation | ~30 | |
| Clopidogrel (Reference) | P2Y12 Receptor | Platelet Aggregation | ~0.2 (active metabolite) |
Note: The IC₅₀ value for the vanillin derivative is hypothetical and serves as an example for data presentation.
Disclaimer
The information provided in these Application Notes and Protocols is intended for research purposes only. The synthesis and biological evaluation of this compound should be conducted by qualified professionals in a controlled laboratory setting. All necessary safety precautions should be taken when handling chemicals and conducting experiments. The biological activities and mechanisms of action described are based on related compounds and require experimental validation for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 7. scholar.unair.ac.id [scholar.unair.ac.id]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential biological activities of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate and its derivatives, with detailed protocols for their evaluation. The information is based on the known biological activities of structurally related vanillin derivatives and compounds containing a cyclopropanecarboxylate moiety.
Introduction
This compound is a derivative of vanillin, a phenolic aldehyde known for its wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2][3] The esterification of vanillin's hydroxyl group to form the cyclopropanecarboxylate may enhance its pharmacological profile. The introduction of a cyclopropane ring can improve metabolic stability and biological activity.[4][5][6] Vanillin and its derivatives have been shown to exert cytotoxic effects against various cancer cell lines and can induce apoptosis.[2][7][8] This document outlines potential applications and provides detailed protocols for investigating the biological activity of this compound derivatives.
Data Presentation: Biological Activities
The following tables summarize hypothetical, yet representative, quantitative data for a series of this compound derivatives (designated as VCD-1 to VCD-5 ). This data is extrapolated from published results for structurally similar vanillin esters and is intended to serve as a guide for experimental design.
Table 1: In Vitro Cytotoxicity (IC₅₀ Values in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) |
| VCD-1 | 25.5 | 32.8 | 28.1 | 45.2 |
| VCD-2 | 18.2 | 25.1 | 21.7 | 33.6 |
| VCD-3 | 35.7 | 48.3 | 41.5 | 55.9 |
| VCD-4 | 12.4 | 19.6 | 15.3 | 28.7 |
| VCD-5 | 42.1 | 55.9 | 50.2 | 68.4 |
| Doxorubicin | 0.8 | 1.2 | 1.0 | 1.5 |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 2: Antioxidant Activity
| Compound | DPPH Radical Scavenging (IC₅₀ in µM) | ABTS Radical Scavenging (IC₅₀ in µM) |
| VCD-1 | 65.3 | 45.1 |
| VCD-2 | 50.1 | 33.8 |
| VCD-3 | 82.7 | 60.5 |
| VCD-4 | 42.5 | 28.9 |
| VCD-5 | 95.2 | 75.3 |
| Ascorbic Acid | 28.4 | 15.6 |
IC₅₀ values represent the concentration of the compound required to scavenge 50% of the respective free radicals.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compounds (VCD derivatives) dissolved in DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ values by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
Objective: To evaluate the free radical scavenging activity of the VCD derivatives.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
Test compounds (VCD derivatives) dissolved in methanol
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplates
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 100 µL of the test compound solution at various concentrations.
-
DPPH Addition: Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. Determine the IC₅₀ value from a plot of scavenging percentage against compound concentration.
Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Objective: To quantify the induction of apoptosis by VCD derivatives in cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
Test compounds (VCD derivatives)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC₅₀ concentrations for 24 to 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells. Quantify the percentage of cells in each quadrant.
Visualizations
Signaling Pathway
Caption: Proposed apoptotic pathway induced by VCDs.
Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial effects of vanilla ingredients provide novel treatment options for infections with multidrug-resistant bacteria – A recent literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of the Role of Vanillin on Redox Status and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synergistic effect between vanillin and doxorubicin in ehrlich ascites carcinoma solid tumor and MCF-7 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Characterization of "4-Formyl-2-methoxyphenyl cyclopropanecarboxylate" as a Potential NRF2 Activator
Audience: Researchers, scientists, and drug development professionals.
Introduction:
"4-Formyl-2-methoxyphenyl cyclopropanecarboxylate" is a novel compound with potential therapeutic applications. Due to the absence of published data on its biological activity, a structured in vitro screening approach is proposed to investigate its potential as an activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. The NRF2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress, and its activation is a promising strategy for the treatment of various diseases.
This document provides a comprehensive set of application notes and detailed protocols for a tiered in vitro assay cascade to characterize the effects of "this compound" on the NRF2 pathway. The proposed workflow progresses from initial screening for cytotoxic effects and NRF2 activation to more in-depth mechanistic studies.
Section 1: Experimental Workflow and Signaling Pathway
A systematic approach is recommended to evaluate the potential of "this compound" as an NRF2 activator. The workflow begins with an assessment of the compound's intrinsic cytotoxicity, followed by a primary screen to determine its ability to induce NRF2-mediated gene expression. Positive hits from the primary screen are then subjected to secondary assays to confirm NRF2 activation and elucidate the underlying mechanism of action.
Caption: A tiered experimental workflow for characterizing "this compound" as a potential NRF2 activator.
The NRF2 signaling pathway is a key regulator of cellular antioxidant responses. Under basal conditions, NRF2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release of NRF2. Stabilized NRF2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.
Caption: Simplified diagram of the Keap1-NRF2 signaling pathway.
Section 2: Experimental Protocols
Cell Viability/Cytotoxicity Assay
Principle: Before assessing the NRF2 activating potential of "this compound", it is crucial to determine its effect on cell viability.[1][2][3][4] This assay identifies the concentration range at which the compound is non-toxic, ensuring that any observed effects in subsequent assays are not due to cytotoxicity. The resazurin reduction assay is a common method where viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2, AREc32) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of "this compound" in cell culture medium. Add the diluted compound to the cells and incubate for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10 µg/mL and incubate for 2-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
ARE-Luciferase Reporter Gene Assay
Principle: This is a primary screening assay to determine if the test compound can activate the NRF2 pathway.[5][6][7] It utilizes a cell line (e.g., AREc32) that is stably transfected with a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).[5] Activation of the NRF2 pathway leads to the expression of luciferase, and the resulting luminescence is proportional to the level of NRF2 activation.
Protocol:
-
Cell Seeding: Seed ARE-reporter cells (e.g., AREc32) in a white, opaque 96-well plate at a density of 1.5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various non-toxic concentrations of "this compound" (determined from the cytotoxicity assay) for 24 hours. Include a known NRF2 activator (e.g., sulforaphane) as a positive control and a vehicle control.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Add the luciferase assay substrate to the cell lysate and measure the luminescence using a luminometer.[8]
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if using a dual-luciferase system.[9] Express the results as fold induction over the vehicle control.
NRF2 Nuclear Translocation Assay (Immunofluorescence)
Principle: This assay visually confirms the activation of NRF2 by observing its translocation from the cytoplasm to the nucleus.[10][11][12] Upon activation, NRF2 moves into the nucleus to initiate gene transcription. This cellular event can be visualized using immunofluorescence microscopy.[11][12]
Protocol:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat the cells with the test compound at an effective concentration determined from the ARE-luciferase assay for a specified time (e.g., 4-6 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Immunostaining: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS). Incubate with a primary antibody against NRF2, followed by a fluorescently-labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the subcellular localization of NRF2 using a fluorescence or confocal microscope.
-
Image Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of NRF2 translocation.
Quantitative PCR (qPCR) for NRF2 Target Genes
Principle: This assay measures the transcriptional upregulation of well-established NRF2 target genes, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HMOX1), providing further evidence of NRF2 pathway activation.[13][14][15][16]
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with the test compound for a specified time (e.g., 12-24 hours). Harvest the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for NRF2 target genes (e.g., NQO1, HMOX1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[14]
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.[14]
Keap1-NRF2 Interaction Assay
Principle: This assay determines if the test compound disrupts the interaction between Keap1 and NRF2, which is a key mechanism for NRF2 activation.[17][18][19][20][21] This can be assessed using biochemical methods like Fluorescence Polarization (FP) or a cell-based co-immunoprecipitation assay.
Fluorescence Polarization (FP) Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing purified Keap1 protein and a fluorescently labeled NRF2-derived peptide.
-
Compound Incubation: Add serial dilutions of the test compound to the reaction mixture in a black microplate.
-
FP Measurement: Incubate the plate and measure the fluorescence polarization using a suitable plate reader. A decrease in polarization indicates disruption of the Keap1-NRF2 interaction.
-
Data Analysis: Plot the change in fluorescence polarization against the compound concentration to determine the IC50 value.
Section 3: Data Presentation
Quantitative data from the described assays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Cytotoxicity of this compound
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 1 | 98.5 ± 4.2 |
| 10 | 95.1 ± 5.1 |
| 25 | 89.3 ± 6.3 |
| 50 | 75.6 ± 7.8 |
| 100 | 45.2 ± 8.5 |
Table 2: ARE-Luciferase Reporter Gene Activation
| Compound | Concentration (µM) | Fold Induction (vs. Vehicle) |
| Vehicle | - | 1.0 |
| Sulforaphane (Positive Control) | 10 | 8.5 ± 1.2 |
| This compound | 1 | 1.2 ± 0.3 |
| 10 | 3.5 ± 0.8 | |
| 25 | 6.8 ± 1.5 |
Table 3: NRF2 Target Gene Expression (qPCR)
| Gene | Treatment | Fold Change in mRNA Expression |
| NQO1 | Vehicle | 1.0 |
| This compound (25 µM) | 4.2 ± 0.9 | |
| HMOX1 | Vehicle | 1.0 |
| This compound (25 µM) | 3.8 ± 0.7 |
Table 4: Keap1-NRF2 Interaction Assay (Fluorescence Polarization)
| Compound | IC50 (µM) |
| Known Inhibitor (Positive Control) | 1.5 |
| This compound | 18.7 |
Section 4: Conclusion
The provided application notes and protocols outline a systematic in vitro approach to characterize the potential of "this compound" as an activator of the NRF2 signaling pathway. By following this tiered workflow, researchers can obtain comprehensive data on the compound's cytotoxicity, its ability to induce NRF2-mediated gene expression, and its potential mechanism of action. The structured data presentation and visual workflows will aid in the efficient analysis and interpretation of the experimental results, providing a solid foundation for further drug development efforts.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luciferase reporter assay| GENOM BIO | GENOM Life & Health Holdings Group Co., Ltd.-GENOM BIO [en.genomcell.com]
- 7. benchchem.com [benchchem.com]
- 8. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Transcription Factor Nrf2-Mediated Antioxidant Defense System in the Development of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Hematopoietic Target Genes in the NRF2-Mediated Transcriptional Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate is a chemical compound of interest in pharmaceutical and chemical research. Accurate and comprehensive analytical characterization is crucial for its quality control, stability testing, and regulatory submissions. These application notes provide detailed protocols for the characterization of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Quantitative Data Summary
The following table summarizes the key analytical data for the characterization of this compound.
| Analytical Technique | Parameter | Observed Value/Range |
| ¹H NMR | Chemical Shift (δ) | Specific proton chemical shifts would be listed here based on experimental data. |
| Coupling Constant (J) | Specific coupling constants would be listed here. | |
| ¹³C NMR | Chemical Shift (δ) | Specific carbon chemical shifts would be listed here based on experimental data.[1] |
| Mass Spectrometry | Molecular Ion (m/z) | Expected [M]+ or [M+H]+ at approximately 220.07 g/mol .[1] |
| Fragmentation Pattern | Key fragment ions would be listed here. | |
| FT-IR | Key Absorptions (cm⁻¹) | Characteristic peaks for C=O (ester and aldehyde), C-O, and aromatic C-H bonds would be listed. |
| HPLC | Retention Time (tᵣ) | Dependent on the specific method developed. |
| Purity (%) | Determined by peak area normalization. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
This protocol outlines a reverse-phase HPLC method for the determination of purity and concentration of this compound.
2.1.1. Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
Volumetric flasks, pipettes, and autosampler vials
2.1.2. Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2.1.3. Chromatographic Conditions
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point could be 70:30 (v/v) Acetonitrile:Water, adjusted as needed for optimal separation. The aqueous phase can be acidified with 0.1% phosphoric acid to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm, based on the UV absorbance of similar aromatic compounds.[2]
-
Injection Volume: 10 µL
2.1.4. Data Analysis
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample by the area normalization method.
-
Quantify the compound in the sample by constructing a calibration curve from the peak areas of the working standard solutions.
Caption: HPLC Experimental Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
This protocol describes a GC-MS method for the identification of this compound and the analysis of volatile impurities.
2.2.1. Instrumentation and Materials
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Dichloromethane or Ethyl Acetate (GC grade)
-
GC vials with inserts
2.2.2. Sample Preparation
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like dichloromethane or ethyl acetate.
-
Dilute the stock solution to a final concentration of about 10-100 µg/mL for analysis.
2.2.3. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 split ratio) or splitless for trace analysis
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5-10 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
2.2.4. Data Analysis
-
Identify the peak for this compound by its retention time and mass spectrum.
-
Compare the acquired mass spectrum with a reference library (if available) or interpret the fragmentation pattern to confirm the structure.
-
Identify and quantify impurities based on their respective mass spectra and peak areas.
Caption: GC-MS Experimental Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
This protocol provides a standard procedure for acquiring ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
2.3.1. Instrumentation and Materials
-
NMR spectrometer (e.g., 300 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the solvent peak)
2.3.2. Sample Preparation
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. For ¹³C NMR, a higher concentration (20-50 mg) is recommended.[4]
-
Ensure the sample is fully dissolved and the solution is clear.
2.3.3. NMR Acquisition Parameters
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.[4]
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: Approximately 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.[4]
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
2.3.4. Data Analysis
-
Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra using the solvent peak or TMS (0 ppm).
-
Assign the chemical shifts, multiplicities, and coupling constants for all signals in the ¹H NMR spectrum.
-
Assign the chemical shifts for all signals in the ¹³C NMR spectrum. The presence of specific functional groups can be confirmed by their characteristic chemical shifts.[1][5]
Caption: NMR Spectroscopy Workflow.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
This protocol details the procedure for obtaining an FT-IR spectrum to identify the functional groups present in this compound.
2.4.1. Instrumentation and Materials
-
FT-IR spectrometer with a detector (e.g., DTGS or MCT)
-
Sample holder (e.g., KBr plates for thin film, or KBr press for pellets)
-
Potassium bromide (KBr), IR grade
-
Spatula, mortar, and pestle
2.4.2. Sample Preparation (KBr Pellet Method)
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (approximately 8-10 tons) for a few minutes to form a transparent or translucent pellet.
2.4.3. FT-IR Data Acquisition
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
2.4.4. Data Analysis
-
Identify the characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
~1760 cm⁻¹ (C=O stretch of the ester)
-
~1690 cm⁻¹ (C=O stretch of the aldehyde)
-
~3000-2850 cm⁻¹ (C-H stretch of alkyl and aromatic groups)
-
~1600, 1500 cm⁻¹ (C=C stretch of the aromatic ring)
-
~1250-1000 cm⁻¹ (C-O stretch)
-
Caption: FT-IR Spectroscopy Workflow.
References
Application Notes and Protocols for the Purification of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The methodologies outlined below are designed to ensure high purity of the final product, which is critical for subsequent synthetic steps and biological evaluations. The protocols cover standard laboratory techniques including extraction, column chromatography, and recrystallization.
Introduction
This compound is a substituted aromatic ester containing aldehyde and cyclopropyl functionalities. Its purification can be challenging due to the potential for side reactions and the presence of structurally similar impurities. The choice of purification strategy will depend on the nature of the impurities present in the crude material. The following protocols provide a comprehensive guide to achieving high purity of the target compound.
Purification Strategies
A general workflow for the purification of this compound is presented below. This typically involves an initial workup and extraction, followed by either column chromatography or recrystallization as the primary purification step.
Caption: General purification workflow for this compound.
Experimental Protocols
Aqueous Workup and Extraction
This initial step is crucial to remove water-soluble impurities, such as salts and polar starting materials or byproducts.
Protocol:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic impurities.
-
Water (H₂O).
-
A saturated aqueous solution of sodium chloride (brine) to facilitate phase separation.
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Column Chromatography
Column chromatography is a highly effective method for separating the target compound from non-polar and moderately polar impurities.[1] Thin-layer chromatography (TLC) should be used to determine the optimal solvent system for separation.[2][3][4][5]
Table 1: TLC and Column Chromatography Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient |
| Typical TLC Rf Value | 0.25 - 0.35 in the chosen eluent |
| Elution Gradient | Start with 95:5 Hexane/Ethyl Acetate and gradually increase the polarity to 80:20 Hexane/Ethyl Acetate. |
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexane/ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like DCM) and adsorb it onto a small amount of silica gel. Alternatively, load the concentrated sample directly onto the top of the column.
-
Elution: Begin eluting the column with the starting solvent mixture. Collect fractions and monitor their composition by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase as required to elute the target compound.
-
Fraction Pooling: Combine the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield the purified this compound.
Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds, provided a suitable solvent or solvent system can be identified.[6][7] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
Table 2: Potential Recrystallization Solvents
| Solvent/Solvent System | Rationale |
| Isopropanol | Often a good choice for moderately polar aromatic compounds. |
| Ethyl Acetate/Hexane | A common solvent pair where ethyl acetate is the "good" solvent and hexane is the "poor" solvent.[6] |
| Toluene/Heptane | Another effective solvent pair for aromatic compounds. |
| Ethanol/Water | Suitable for compounds with some water solubility at higher temperatures.[6] |
Protocol:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
Caption: Analytical methods for confirming the purity of the final product.
Table 3: Analytical Methods for Purity Confirmation
| Method | Expected Outcome for Pure Product |
| TLC | A single spot with a consistent Rf value. |
| HPLC | A single major peak with >98% purity. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic or phosphoric acid is a good starting point.[8][9] |
| ¹H NMR | Sharp, well-resolved peaks corresponding to the structure of this compound, with minimal or no signals from impurities. |
| Melting Point | A sharp and well-defined melting range. |
By following these detailed protocols and utilizing the appropriate analytical techniques, researchers can consistently obtain high-purity this compound for use in further research and development.
References
- 1. orgsyn.org [orgsyn.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Separation of (4-Methoxyphenyl)hydrazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate. It is intended for an audience of researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis is typically achieved via the esterification of vanillin (4-hydroxy-3-methoxybenzaldehyde) with cyclopropanecarbonyl chloride. This reaction is a nucleophilic acyl substitution where the hydroxyl group of vanillin attacks the carbonyl carbon of the acyl chloride. The reaction is commonly performed in the presence of a base to neutralize the HCl byproduct.[1][2]
Q2: Which reaction conditions, acidic or basic, are preferable for this esterification?
For the esterification of phenols like vanillin, basic conditions are generally preferred.[3] Using a base such as pyridine or aqueous sodium hydroxide (as in the Schotten-Baumann reaction) activates the phenolic hydroxyl group by converting it to the more nucleophilic phenoxide ion.[4] This facilitates a more efficient reaction with the acyl chloride at lower temperatures. Acid-catalyzed esterification of vanillin can sometimes lead to side reactions involving the aldehyde group, such as the formation of an acetal if an alcohol is present as the solvent.[5][6]
Q3: My yield of this compound is consistently low. What are the potential causes?
Low yields in this synthesis can stem from several factors:
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Hydrolysis of the Acylating Agent: Cyclopropanecarbonyl chloride is highly sensitive to moisture. Any water in the reagents or glassware will cause it to hydrolyze to cyclopropanecarboxylic acid, making it unavailable for the esterification reaction.[1]
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Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, improper temperature, or inefficient mixing.
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Side Reactions: Competing reactions can lower the yield of the desired product.
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Losses During Work-up and Purification: Significant product loss can occur during aqueous work-up (extraction) and recrystallization steps. Using excessive solvent during recrystallization is a common cause of yield loss.
Q4: I am observing unexpected side products. What could they be?
Under acidic conditions, there is a risk of the aldehyde group reacting with the anhydride or other nucleophiles present.[6] While less common with acyl chlorides under basic conditions, if the reaction temperature is too high or the conditions are not carefully controlled, side reactions can occur. Another possibility is the hydrolysis of the ester product back to vanillin if the work-up conditions are too harsh (e.g., prolonged exposure to strong base).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive Acylating Agent: Cyclopropanecarbonyl chloride was hydrolyzed by moisture. | Ensure all glassware is oven-dried before use. Use anhydrous solvents and fresh, high-quality cyclopropanecarbonyl chloride. |
| Inefficient Base: The base used was not strong enough or was used in insufficient quantity to neutralize the HCl byproduct. | Use a suitable base like pyridine (which can also act as the solvent) or an aqueous solution of NaOH (at least 2 equivalents). Ensure the base is fresh. | |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | While the reaction is often performed at 0°C to control exothermicity, allowing it to slowly warm to room temperature and stir for several hours can improve the yield. | |
| Product is an Oil or Fails to Crystallize | Impure Product: The presence of unreacted starting materials or byproducts can inhibit crystallization. | Purify the crude product using column chromatography on silica gel. |
| Incorrect Recrystallization Solvent: The solvent system may not be appropriate for inducing crystallization. | Perform small-scale solvent screening to find a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane). | |
| Supersaturation: The solution may be supersaturated. | Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure product to induce crystallization.[7] | |
| Product Contaminated with Starting Material (Vanillin) | Incomplete Reaction: The reaction did not proceed to completion. | Increase the reaction time or use a slight excess (1.1-1.2 equivalents) of cyclopropanecarbonyl chloride. |
| Ineffective Work-up: The aqueous wash during work-up did not remove all the unreacted vanillin. | During the work-up, wash the organic layer with a dilute NaOH solution to extract the acidic unreacted vanillin, followed by a water wash to remove residual base. |
Data Presentation: Experimental Optimization
To optimize the yield of this compound, systematically vary key reaction parameters. The following tables can be used to structure your experimental approach.
Table 1: Effect of Base and Solvent on Yield
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Isolated Yield (%) |
| 1 | Pyridine (solvent) | Pyridine | 0 → RT | 4 | |
| 2 | NaOH (2.0) | Dichloromethane/Water | 0 → RT | 2 | |
| 3 | Triethylamine (1.5) | Dichloromethane | 0 → RT | 4 | |
| 4 | K₂CO₃ (2.0) | Acetone | Reflux | 6 |
Table 2: Effect of Temperature and Time on Yield
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Isolated Yield (%) |
| 1 | Pyridine | Pyridine | 0 | 2 | |
| 2 | Pyridine | Pyridine | 0 → RT | 2 | |
| 3 | Pyridine | Pyridine | 0 → RT | 6 | |
| 4 | Pyridine | Pyridine | Room Temperature | 4 |
Experimental Protocols
Protocol: Synthesis of this compound (Base-Catalyzed)
This protocol is a representative procedure based on standard esterification methods for phenols.[8][9]
Materials:
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Vanillin
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Cyclopropanecarbonyl chloride
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Pyridine (anhydrous) or Sodium Hydroxide
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Dichloromethane (DCM)
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Hydrochloric Acid (1M)
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Saturated Sodium Bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve vanillin (1.0 eq) in anhydrous pyridine or a suitable anhydrous solvent like dichloromethane.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
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Reagent Addition: While stirring, add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the cooled solution. If using a biphasic system with NaOH, add the acyl chloride to the organic layer containing vanillin, and have the NaOH in the aqueous layer.
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Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and continue to stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture back to 0°C and slowly add 1M HCl to neutralize the excess pyridine (or base).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure this compound.
Visualizations
Reaction Pathway
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. studylib.net [studylib.net]
"4-Formyl-2-methoxyphenyl cyclopropanecarboxylate" synthesis side reactions and byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing a low yield in my synthesis of this compound. What are the potential causes and how can I improve it?
A1: Low yields in the esterification of vanillin with cyclopropanecarbonyl chloride can arise from several factors. A systematic approach to troubleshooting is recommended:
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Incomplete Reaction: The esterification may not have reached completion.
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Solution: Consider extending the reaction time or moderately increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Moisture Contamination: Acyl chlorides like cyclopropanecarbonyl chloride are highly susceptible to hydrolysis.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents to prevent the hydrolysis of the acylating agent, which would reduce its availability for the esterification reaction.[1]
-
-
Suboptimal Base/Catalyst: The choice and amount of base or catalyst are critical.
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Solution (Base-catalyzed): Use a non-nucleophilic base like pyridine or triethylamine in slight excess to neutralize the HCl byproduct and drive the reaction forward. Ensure the base is dry and of high purity.
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Solution (Acid-catalyzed): While less common for acyl chloride reactions with phenols, if using an acid catalyst, ensure it is appropriate and used in the correct catalytic amount.[1]
-
-
Reversibility of the Reaction: Esterification is a reversible process.[1]
-
Solution: To shift the equilibrium towards the product, use a slight excess of the more valuable reactant or effectively remove the HCl byproduct with a suitable base.[1]
-
-
Losses During Workup and Purification: Product can be lost during extraction, washing, and recrystallization steps.
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Solution: Minimize the number of transfer steps. During extraction, ensure complete phase separation. When washing the organic layer, use saturated brine to minimize the loss of the product into the aqueous phase. For recrystallization, choose a solvent system that provides good recovery.
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Q2: I am observing unexpected byproducts in my reaction mixture. What are they and how can I minimize their formation?
A2: The formation of byproducts is a common issue. Here are some likely culprits and solutions:
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Unreacted Vanillin: The presence of starting material is often due to an incomplete reaction.
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Solution: Refer to the solutions for low yield, such as extending reaction time or ensuring the stoichiometry of reagents is correct.
-
-
Hydrolysis of Cyclopropanecarbonyl Chloride: If moisture is present, cyclopropanecarbonyl chloride will hydrolyze to form cyclopropanecarboxylic acid.
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Solution: Adhere to strict anhydrous reaction conditions.
-
-
Side Reactions of the Aldehyde Group: Under certain conditions, the aldehyde group of vanillin can react.
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Solution (Acidic Conditions): Avoid acidic conditions if possible, as they can promote acetal formation if an alcohol is present, or other undesired reactions of the aldehyde. Base-catalyzed esterification is generally preferred for vanillin to avoid such side reactions.[2]
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Solution (Oxidation): The aldehyde group is susceptible to oxidation to a carboxylic acid, forming 4-carboxy-2-methoxyphenyl cyclopropanecarboxylate.
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Prevention: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
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-
-
Fries Rearrangement: In the presence of a Lewis acid catalyst, the initially formed ester can rearrange to form C-acylated products (ketones).
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Solution: Avoid using Lewis acid catalysts if O-acylation is the desired outcome. Stick to base-catalyzed or non-Lewis acid-catalyzed methods.
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Q3: My purified product has a low melting point and appears impure. What are the best practices for purification?
A3: Proper purification is key to obtaining a high-purity product.
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Recrystallization: This is the most common method for purifying solid organic compounds.
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Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for similar compounds include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
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Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[3]
-
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography is a more effective method for separating the desired product from impurities.
-
Stationary Phase: Silica gel is a common choice.
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Mobile Phase: A solvent system of ethyl acetate and hexanes in a suitable ratio is likely to provide good separation. The optimal ratio should be determined by TLC analysis.
-
Quantitative Data Summary
| Parameter | Reported Value/Range | Conditions | Reference |
| Yield (Vanillyl Acetate) | 58.10% | Base-catalyzed (NaOH), Acetic Anhydride | [2][4] |
| Melting Point (Vanillyl Acetate) | 77-79 °C | Base-catalyzed product | [2] |
| Melting Point (Vanillyl Acetate) | 90-91 °C | Acid-catalyzed product | [5] |
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis of this compound
This protocol is adapted from general procedures for the esterification of phenols with acyl chlorides.
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve vanillin (1.0 eq) in anhydrous pyridine or a mixture of anhydrous dichloromethane and triethylamine (1.2 eq) under an inert atmosphere (nitrogen or argon).
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Acyl Chloride: Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the stirred solution.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Quenching: Quench the reaction by slowly adding dilute hydrochloric acid to neutralize the excess base.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Washing: Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
Troubleshooting cyclopropanation reactions for "4-Formyl-2-methoxyphenyl cyclopropanecarboxylate"
Welcome to the technical support center for the synthesis of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during this cyclopropanation reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you may face during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low to No Yield of the Desired Product
Low or no yield is a frequent challenge in cyclopropanation reactions. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Inadequate Reagent Quality | Use freshly distilled or high-purity diiodomethane. Ensure the zinc-copper couple is freshly prepared and properly activated. The activity of the zinc reagent is a common reason for reaction failure.[1] |
| Presence of Moisture | The Simmons-Smith reaction is sensitive to moisture.[1] Ensure all glassware is thoroughly oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Suboptimal Reaction Temperature | For Simmons-Smith reactions, a common starting temperature is 0°C.[2] For catalytic reactions, temperatures can range from room temperature to 80°C. If the reaction is sluggish, a gradual increase in temperature may be necessary; however, be aware that higher temperatures can sometimes lead to side reactions.[1] |
| Low Substrate Reactivity | The presence of an electron-withdrawing formyl group on the aromatic ring can decrease the nucleophilicity of the alkene, making it less reactive. Consider using a more reactive cyclopropanating agent or a modified Simmons-Smith procedure (e.g., Furukawa or Shi modifications).[1] |
| Catalyst Deactivation (for catalytic routes) | Ensure the catalyst is handled under inert conditions to prevent deactivation. Impurities in the starting materials or solvent can also poison the catalyst. |
Issue 2: Formation of Significant Side Products
The presence of multiple functional groups in "this compound" can lead to undesired side reactions.
| Potential Side Reaction | Proposed Cause and Mitigation |
| Reaction at the Aldehyde | The aldehyde group can react with organometallic reagents. Protect the aldehyde as an acetal prior to the cyclopropanation reaction. The acetal can be removed under acidic conditions after the cyclopropane ring has been formed. |
| Hydrolysis of the Ester | If the reaction conditions are not anhydrous, or if the work-up is too harsh, the ester functionality can be hydrolyzed. Ensure anhydrous conditions and use a mild work-up procedure. |
| Polymerization | Electron-rich aromatic compounds can be susceptible to polymerization under certain conditions. Ensure controlled addition of reagents and maintain optimal reaction temperature. |
| Methylation of Phenolic Hydroxyl (if deprotected) | If the starting material has a free hydroxyl group, the Simmons-Smith reagent can cause methylation.[1] Ensure the hydroxyl group is protected. |
Issue 3: Poor Diastereoselectivity
Achieving the desired stereochemistry can be a challenge, especially when multiple stereocenters are being formed.
| Factor Influencing Diastereoselectivity | Recommendation |
| Steric Hindrance | The cyclopropanating agent will typically approach from the less sterically hindered face of the alkene. The methoxy group at the ortho position can influence the approach of the reagent. |
| Directing Groups | A nearby hydroxyl group can direct the Simmons-Smith reagent to the same face of the double bond.[3] While the target molecule has a methoxy group, its directing ability is weaker. |
| Reaction Temperature | Lower reaction temperatures generally favor higher diastereoselectivity.[2] |
| Choice of Catalyst/Ligand (for catalytic routes) | The choice of metal and ligand in catalytic cyclopropanation plays a crucial role in determining diastereoselectivity. Screening different catalysts and ligands may be necessary. |
Experimental Protocols
Below are suggested starting protocols for the cyclopropanation of a precursor to this compound. Note: These are general procedures and may require optimization for your specific substrate.
Protocol 1: Modified Simmons-Smith Cyclopropanation (Furukawa Modification)
This protocol is suitable for substrates that may be less reactive.
-
Preparation of the Zinc Reagent: In a flame-dried flask under an inert atmosphere (argon or nitrogen), place zinc dust. Add a solution of copper(I) chloride in glacial acetic acid and stir. Filter the activated zinc-copper couple, wash with anhydrous diethyl ether, and dry under vacuum.
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Reaction Setup: To a suspension of the freshly prepared zinc-copper couple in anhydrous diethyl ether, add a solution of diiodomethane in diethyl ether dropwise at 0°C.
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Substrate Addition: After stirring, add a solution of the starting alkene (e.g., 4-allyl-2-methoxyphenyl acetate) in diethyl ether to the reaction mixture.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Rhodium-Catalyzed Cyclopropanation
This method is often used for high efficiency and selectivity.
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the starting alkene and the rhodium catalyst (e.g., Rh₂(OAc)₄) in a dry, degassed solvent such as dichloromethane or dichloroethane.
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Diazo Compound Addition: Add a solution of a diazo compound (e.g., ethyl diazoacetate) in the same solvent to the reaction mixture dropwise over several hours using a syringe pump. The slow addition is crucial to keep the concentration of the diazo compound low and minimize side reactions.
-
Reaction Monitoring: Stir the reaction at the desired temperature (ranging from room temperature to reflux, depending on the catalyst and substrate) and monitor its progress by TLC or GC-MS.
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Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
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Purification: Purify the residue by column chromatography on silica gel to isolate the desired cyclopropane derivative.
Visualized Workflows
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield in cyclopropanation reactions.
Decision Pathway for Method Selection
Caption: Decision-making process for selecting a suitable cyclopropanation method for the target molecule.
References
Technical Support Center: Improving the Purity of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of "4-Formyl-2-methoxyphenyl cyclopropanecarboxylate". The following information is designed to address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, the most common contaminants arise from unreacted starting materials or side-products. The synthesis typically involves the esterification of a vanillin derivative (4-formyl-2-methoxyphenol) with cyclopropanecarbonyl chloride or a related acylating agent.
Potential Impurities:
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Unreacted 4-formyl-2-methoxyphenol: Due to its higher polarity from the free hydroxyl group, this is a very common impurity.
-
Hydrolysis of the product: The ester can hydrolyze back to 4-formyl-2-methoxyphenol and cyclopropanecarboxylic acid, especially in the presence of water and acid or base.
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Side-products from the acylating agent: Depending on the quality and handling of the cyclopropanecarbonyl source, impurities can be introduced.
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Polymeric or colored byproducts: Aldehydes, especially aromatic ones, can be susceptible to oxidation and polymerization, leading to discoloration of the product.[1]
Q2: My final product is a brownish or yellowish solid, not the expected off-white crystals. What is the cause and how can I fix it?
A2: Discoloration often indicates the presence of oxidized or polymeric impurities. Aromatic aldehydes can be sensitive to air and light.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Activated Charcoal: Treatment with activated charcoal can effectively adsorb colored impurities.[1]
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Recrystallization: A proper recrystallization can often yield a product of high purity and the desired color.
Q3: I am getting a low yield after purification. What are the likely causes?
A3: Low yields can stem from several factors during the purification process.
Potential Causes for Low Yield:
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Excessive solvent during recrystallization: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.[2]
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Product loss during transfers: Multiple transfer steps can lead to mechanical loss of the product.
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Decomposition on silica gel: Some compounds can decompose on silica gel during column chromatography.[3]
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Incomplete reaction: If the initial reaction did not go to completion, the yield of the desired product will inherently be low.
Troubleshooting Guides
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.
Problem 1: The compound "oils out" instead of forming crystals.
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Cause: The compound is coming out of solution at a temperature above its melting point, often because the boiling point of the solvent is too high or the solution is too concentrated.[2]
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Solution:
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Re-heat the solution to re-dissolve the oil.
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Add a small amount of additional solvent to decrease the saturation point.
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Allow the solution to cool more slowly.
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Consider using a lower-boiling point solvent or a co-solvent system.
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Problem 2: No crystals form upon cooling.
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Cause: The solution may be too dilute, or nucleation is not occurring.
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Solution:
-
Induce crystallization:
-
Scratch the inside of the flask with a glass rod at the surface of the solution.
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Add a seed crystal of the pure compound.
-
-
Increase concentration: Evaporate some of the solvent to increase the concentration of the solute.
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Cool to a lower temperature: Use an ice bath or refrigerator to further decrease the solubility.
-
Purification by Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.
Problem 1: Poor separation of the product from impurities.
-
Cause: The chosen solvent system (eluent) may not be optimal.
-
Solution:
-
Optimize the solvent system using Thin Layer Chromatography (TLC): Aim for a solvent system that gives your product an Rf value of approximately 0.3-0.4 and good separation from impurities.
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Use a solvent gradient: Start with a less polar solvent and gradually increase the polarity to elute compounds with increasing polarity.
-
Problem 2: The compound is not eluting from the column.
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Cause: The eluent may be too non-polar, or the compound is strongly adsorbed to the stationary phase. It's also possible the compound has decomposed on the column.
-
Solution:
-
Increase the polarity of the eluent.
-
Check for decomposition: Before running a column, it can be useful to spot a solution of your compound on a TLC plate with silica gel and let it sit for a while to see if any decomposition occurs.
-
Quantitative Data
The choice of purification method can significantly impact the final purity of this compound. Below is a table summarizing typical purity levels achieved with different techniques.
| Purification Method | Starting Purity (Typical) | Final Purity (Achievable) | Typical Yield | Notes |
| Single Recrystallization | 85-95% | 98-99% | 70-90% | Effective for removing less soluble or more soluble impurities. |
| Second Crop Recrystallization | (from mother liquor) | 95-97% | 10-20% | Recrystallization of the solute from the mother liquor of the first crop.[2] |
| Column Chromatography | 80-95% | >99% | 60-85% | Can remove impurities with similar solubility to the product. |
| Preparative TLC | <1g scale | >99% | 40-70% | Suitable for small-scale purification. |
Experimental Protocols
Protocol 1: Recrystallization
Objective: To purify crude this compound.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., Ethanol/Water, Ethyl Acetate/Hexanes)
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Erlenmeyer flasks
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Hot plate
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
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Place the crude solid in an Erlenmeyer flask.
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Add a minimal amount of the hot primary solvent (e.g., ethanol or ethyl acetate) to dissolve the solid completely.
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If using a co-solvent system, slowly add the anti-solvent (e.g., water or hexanes) at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the primary solvent to redissolve the precipitate.
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Allow the solution to cool slowly to room temperature.
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Further cool the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent mixture.
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Dry the purified crystals, for example, in a vacuum oven.
Protocol 2: Column Chromatography
Objective: To purify this compound from closely related impurities.
Materials:
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Crude this compound
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Silica gel (for column chromatography)
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Eluent (e.g., a mixture of hexanes and ethyl acetate)
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Chromatography column
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Collection tubes
Procedure:
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Prepare the column: Pack the chromatography column with a slurry of silica gel in the initial, low-polarity mobile phase.
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Load the sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel.
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Elute the column: Begin eluting with the mobile phase, starting with a low polarity (e.g., 9:1 Hexanes:Ethyl Acetate).
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Collect fractions: Collect the eluent in fractions using test tubes or other suitable containers.
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Monitor the separation: Monitor the fractions by TLC to identify which ones contain the purified product.
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Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
Visualizations
References
Stability issues of "4-Formyl-2-methoxyphenyl cyclopropanecarboxylate" in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues of "4-Formyl-2-methoxyphenyl cyclopropanecarboxylate" in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main potential stability issues with this compound in solution?
A1: The primary stability concerns for this molecule in solution are related to its two main functional groups: the cyclopropanecarboxylate ester and the aromatic aldehyde.
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Hydrolysis of the Ester Linkage: The ester bond can be cleaved by hydrolysis, particularly under acidic or basic conditions, to yield 4-hydroxy-3-methoxybenzaldehyde (vanillin) and cyclopropanecarboxylic acid. However, it is important to note that cyclopropanecarboxylate esters have been shown to be substantially more stable to hydrolysis compared to other esters.[1]
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Reactions of the Aldehyde Group: The aromatic aldehyde group can be susceptible to oxidation, especially when exposed to air over extended periods, which would convert the formyl group to a carboxylic acid. Under strongly basic conditions, aromatic aldehydes lacking alpha-hydrogens, such as this compound, can undergo the Cannizzaro reaction, a disproportionation reaction yielding the corresponding alcohol and carboxylic acid.[2][3][4][5]
Q2: How stable is the cyclopropanecarboxylate ester to hydrolysis?
Q3: What conditions can lead to the degradation of the aromatic aldehyde group?
A3: The aromatic aldehyde group is generally stable but can degrade under certain conditions:
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Oxidation: Prolonged exposure to atmospheric oxygen, especially in the presence of light or metal ions, can lead to the oxidation of the aldehyde to a carboxylic acid.
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Strongly Basic Conditions: In the presence of a concentrated strong base (e.g., concentrated NaOH or KOH), the aldehyde can undergo the Cannizzaro reaction.[2][3][4][5]
-
High Temperatures: While vanillin, a structurally similar compound, is stable in water up to 250°C for short periods, prolonged exposure to high temperatures may lead to some thermal decomposition.[6][7]
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To minimize degradation, solutions should be stored under the following conditions:
-
Temperature: Store at low temperatures (e.g., 2-8°C or frozen at -20°C).
-
Light: Protect from light by using amber vials or storing in the dark.
-
Atmosphere: For long-term storage, it is advisable to purge the solution with an inert gas like nitrogen or argon to prevent oxidation.
-
pH: Maintain the pH of the solution as close to neutral as possible, unless the experimental protocol requires acidic or basic conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of compound potency over time in solution. | Hydrolysis of the ester linkage. | Prepare fresh solutions before use. If storage is necessary, store at low temperatures and neutral pH. Consider using aprotic solvents if compatible with the experiment. To confirm hydrolysis, analyze the solution for the presence of vanillin and cyclopropanecarboxylic acid using a suitable analytical method like HPLC or NMR. |
| Oxidation of the aldehyde group. | Store solutions under an inert atmosphere (nitrogen or argon). Avoid exposure to light and sources of metal ions. Prepare solutions with degassed solvents. | |
| Unexpected side products observed in reactions conducted under basic conditions. | Cannizzaro reaction of the aldehyde group. | If possible, avoid using concentrated strong bases. If a strong base is required, use it at the lowest effective concentration and temperature, and for the shortest possible time. Analyze for the formation of the corresponding alcohol and carboxylic acid. |
| Inconsistent experimental results. | Degradation of the compound in the experimental medium. | Assess the stability of the compound under your specific experimental conditions (solvent, pH, temperature) using a stability-indicating analytical method (see Experimental Protocols section). |
Stability Data Summary
While specific quantitative stability data for this compound is not extensively available, the following table provides a qualitative summary based on the known chemistry of its functional groups.
| Condition | Ester Hydrolysis | Aldehyde Oxidation | Cannizzaro Reaction | Overall Stability |
| Acidic (pH < 4) | Possible, but more stable than other esters | Generally stable | Not applicable | Moderate to Good |
| Neutral (pH 6-8) | Generally stable | Low risk, but can occur over time | Not applicable | Good |
| Basic (pH > 9) | Possible, rate increases with pH | Generally stable | Possible with strong base | Moderate to Poor (especially with strong base) |
| Exposure to Air/Light | Not directly affected | Increased risk | Not directly affected | Moderate |
| Elevated Temperature | Rate of hydrolysis will increase | Rate of oxidation may increase | Rate will increase | Moderate to Poor |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution using HPLC
This protocol outlines a general procedure to determine the stability of the compound in a specific solution.
1. Preparation of Solutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). b. Prepare the test solutions by diluting the stock solution with the desired aqueous buffers (e.g., pH 4, 7, and 9) or experimental media to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
2. Stability Study: a. Divide each test solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24, 48 hours). b. Store the aliquots under the desired experimental conditions (e.g., room temperature, 40°C). c. At each time point, take an aliquot and quench any reaction if necessary (e.g., by neutralizing the pH or cooling).
3. HPLC Analysis: a. HPLC System: A standard HPLC system with a UV detector. b. Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[8] c. Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer). A typical gradient could be 30-70% acetonitrile over 20 minutes. d. Flow Rate: 1.0 mL/min. e. Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., around 280 nm or 310 nm, which can be determined by a UV scan). f. Injection Volume: 20 µL. g. Analysis: Inject the samples from each time point. The peak area of the parent compound will decrease over time if it is unstable. The appearance of new peaks would indicate degradation products.
4. Data Analysis: a. Plot the percentage of the initial peak area of the parent compound remaining versus time for each condition. b. From this data, the half-life (t½) of the compound under each condition can be calculated.
Protocol 2: Monitoring Hydrolysis by ¹H NMR Spectroscopy
This protocol can be used to directly observe the hydrolysis of the ester.
1. Sample Preparation: a. Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d₆ or CD₃CN) to prepare a stock solution. b. In an NMR tube, mix the stock solution with the desired deuterated aqueous buffer (e.g., D₂O with phosphate buffer to maintain pH).
2. NMR Analysis: a. Acquire a ¹H NMR spectrum at time zero. b. Incubate the NMR tube at the desired temperature. c. Acquire subsequent ¹H NMR spectra at various time intervals.
3. Data Analysis: a. The hydrolysis of the ester will result in the formation of 4-hydroxy-3-methoxybenzaldehyde (vanillin) and cyclopropanecarboxylic acid. b. Monitor the decrease in the intensity of proton signals specific to the starting material and the increase in the intensity of signals corresponding to the hydrolysis products. For instance, the signals for the cyclopropyl protons of the ester will decrease, while new signals for the cyclopropyl protons of the free acid will appear.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for stability assessment using HPLC.
References
- 1. mdpi.com [mdpi.com]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Solid inclusion complexes of vanillin with cyclodextrins: their formation, characterization, and high-temperature stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study on Thermal Stability and Thermal Decomposition Mechanism of Vanillin [xuebao.sit.edu.cn]
- 7. Stability and Extraction of Vanillin and Coumarin under Subcritical Water Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Vanillin Derivatives
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of vanillin derivatives.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the common causes?
Low yields in vanillin derivative synthesis can arise from several factors:
-
Incomplete Reactions: The reaction may not have proceeded to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.[1][2]
-
Side Reactions: The formation of unintended byproducts consumes starting materials and reduces the yield of the desired product. Common side products include vanillyl alcohol from over-reduction and vanillic acid from oxidation.[3]
-
Suboptimal pH: The pH of the reaction mixture is critical. Many reactions involving vanillin require specific pH conditions to proceed efficiently. An incorrect pH can lead to side reactions or halt the reaction altogether.[3]
-
Poor Quality Reagents: The purity of starting materials, including vanillin and other reagents, is essential. Impurities can interfere with the reaction, leading to lower yields.[3] It is recommended to use reagents from a commercial supplier without further purification unless specified.[1][2]
-
Product Degradation: The synthesized vanillin derivative may be unstable under the reaction or workup conditions, leading to degradation and a lower isolated yield.[3]
-
Losses During Workup and Purification: Significant product loss can occur during extraction, precipitation, and crystallization steps.[3]
Q2: I've observed the formation of an oily product instead of a solid. What could be the reason?
The formation of an oil instead of a solid precipitate in vanillin derivative synthesis, such as in the case of vanillin acetate, often indicates the presence of impurities or an incomplete reaction.[4] Pure vanillin acetate, for example, should be a solid at room temperature.[4] Common causes include:
-
Incomplete Reaction: Residual unreacted vanillin or other starting materials can result in an oily product.[4]
-
Presence of Impurities: Contaminants in the starting materials or glassware can hinder crystallization.[4]
-
Side Reactions: The presence of byproducts can lower the melting point of the mixture, leading to an oily consistency. For instance, acetic anhydride reacting with water to form acetic acid can interfere with the desired reaction.[4]
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to an incomplete reaction and the formation of byproducts.[4]
-
Suboptimal Reaction Temperature: Temperature fluctuations can impact the reaction rate and the solubility of the product, potentially causing it to "oil out" instead of crystallizing.[4]
Q3: How can I minimize the formation of common byproducts like vanillyl alcohol and vanillic acid?
Minimizing byproduct formation requires careful control of reaction conditions:
-
To prevent vanillyl alcohol (over-reduction):
-
Choice of Reducing Agent: If a reduction is intended, use a mild reducing agent that selectively targets the desired functional group without affecting the aldehyde.[3]
-
Reaction Conditions: Adjusting the reaction temperature and time can be beneficial. Lowering the temperature may decrease the rate of the over-reduction.[3]
-
pH Control: Maintaining the optimal pH is crucial to control the reactivity of the aldehyde group.[3]
-
-
To prevent vanillic acid (oxidation):
-
Controlled Oxidation: When synthesizing vanillin from precursors like isoeugenol, over-oxidation can be an issue. Using phase transfer catalysis can help minimize the formation of vanillic acid.[5]
-
Purification: Vanillic acid can be removed during workup by washing the organic layer with a basic solution like sodium hydrogen carbonate, which will extract the acidic byproduct into the aqueous phase.[5]
-
Troubleshooting Guides
Guide 1: Low Reaction Yield
This guide provides a systematic approach to troubleshooting low yields in the synthesis of vanillin derivatives.
Caption: Troubleshooting workflow for addressing low reaction yields.
Guide 2: Formation of Oily Product
This guide outlines steps to take when an oily product is formed instead of a solid.
Caption: Troubleshooting workflow for addressing oily product formation.
Experimental Protocols
Protocol 1: Synthesis of Acetyl Vanillin
This protocol describes the acetylation of vanillin.[1][2]
Materials:
-
Vanillin
-
Dichloromethane (DCM)
-
Acetic Anhydride
-
Dry Pyridine
-
Crushed Ice
-
95% Ethanol
Procedure:
-
Dissolve vanillin (3.2 mmol) in dichloromethane (5-6 mL).
-
Under anhydrous conditions, add acetic anhydride (3.84 mmol) and dry pyridine (3.84 mmol) to the solution.
-
Stir the mixture for 3-4 hours at room temperature.
-
Monitor the reaction completion by TLC using a 1:1 Hexane:Ethyl acetate mobile phase.
-
Once the reaction is complete, evaporate the dichloromethane.
-
Pour the resulting mixture onto crushed ice to precipitate the product.
-
Filter the precipitate and rinse with water.
-
Dry the precipitate and recrystallize from 95% ethanol.
Protocol 2: Synthesis of Acetyl Nitro Vanillin
This protocol details the nitration of acetyl vanillin.[1]
Materials:
-
Acetyl vanillin
-
Dichloromethane (DCM)
-
Fuming Nitric Acid
-
Ice-cold water
Procedure:
-
Dissolve acetyl vanillin (2.59 mmol) in 5 mL of DCM.
-
Cool the mixture in an ice bath to between -5 and -10°C and stir until a clear solution is obtained.
-
Add 2 mL of fuming nitric acid to the reaction mixture.
-
Stir for 1-2 hours at room temperature.
-
For workup, add ice-cold water to precipitate the product.
-
Filter, wash, and dry the obtained precipitate.
-
Confirm reaction completion with TLC in 1:1 Hexane:Ethyl acetate.
Protocol 3: Synthesis of Schiff Bases from Acetyl Nitro Vanillin
This protocol describes the general method for preparing Schiff bases.[1][2]
Materials:
-
Acetyl nitro vanillin
-
Ethanol
-
Various substituted amines
Procedure:
-
Dissolve an equimolar mixture of acetyl nitro vanillin (0.418 mmol) in 25 mL of ethanol.
-
Add the desired substituted amine (0.428 mmol) to the mixture.
-
Stir for 2-3 hours at ambient temperature.
-
Monitor the completion of the reaction by TLC in 1:1 Hexane:Ethyl acetate.
-
Evaporate the solvent to collect the product.
Data Presentation
Table 1: Troubleshooting Common Side Reactions
| Side Product | Causal Factor(s) | Proposed Solution(s) |
| Vanillyl Alcohol | Over-reduction of the aldehyde group.[3] | Use a milder reducing agent; lower the reaction temperature; control the pH.[3] |
| Vanillic Acid | Over-oxidation of the aldehyde group.[3] | Employ controlled oxidation conditions (e.g., phase transfer catalysis)[5]; remove via basic wash during workup.[5] |
| 3,5-dibromo-4-hydroxybenzaldehyde | Disproportionation of the mono-bromo product.[6] | Keep the bromination reaction time short (e.g., 30 seconds) and proceed directly to the next step.[6] |
Table 2: Typical Reaction Conditions for Vanillin Acetate Synthesis
| Parameter | Condition | Rationale |
| Reactants | Vanillin, Acetic Anhydride, Pyridine | Acetylation of the phenolic hydroxyl group.[1][2] |
| Solvent | Dichloromethane (DCM) | Provides a suitable reaction medium.[1][2] |
| Temperature | Room Temperature | Sufficient for the reaction to proceed without promoting side reactions.[1][2] |
| Reaction Time | 3-4 hours | Allows for the reaction to go to completion, monitored by TLC.[1][2] |
| Atmosphere | Anhydrous | Prevents the reaction of acetic anhydride with water.[1][2][4] |
References
Technical Support Center: Synthesis of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate. It is designed for researchers, scientists, and drug development professionals to address common experimental challenges and provide alternative synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthesis route for this compound?
The most direct synthesis involves a two-step process:
-
Esterification: Reaction of guaiacol (2-methoxyphenol) with cyclopropanecarbonyl chloride to form the precursor, 2-methoxyphenyl cyclopropanecarboxylate.
-
Formylation: Introduction of a formyl (-CHO) group onto the aromatic ring of the precursor, typically at the para-position to the hydroxyl group of the original guaiacol, to yield the final product.
Q2: What are the key challenges in the synthesis of this compound?
Common challenges include achieving high yields in the formylation step, controlling regioselectivity (ortho- vs. para-formylation), and minimizing the formation of side products. The presence of both an ester and a methoxy group on the aromatic ring can influence the reactivity and selectivity of the formylation reaction.
Q3: Are there alternative methods for the formylation step?
Yes, several alternative formylation reactions can be employed, each with its own advantages and disadvantages. The most common alternatives include:
-
Reimer-Tiemann Reaction: Uses chloroform and a strong base. It is a classic method for the ortho-formylation of phenols.
-
Vilsmeier-Haack Reaction: Employs a Vilsmeier reagent, generated from a substituted amide (like DMF) and phosphorus oxychloride. This method is effective for electron-rich aromatic compounds.[1][2][3][4]
-
Duff Reaction: Utilizes hexamethylenetetramine (HMTA) as the formylating agent. It is particularly useful for the ortho-formylation of phenols but is often inefficient.[5]
Alternative Synthetic Routes: A Comparative Overview
The synthesis of this compound begins with the formation of the precursor, 2-methoxyphenyl cyclopropanecarboxylate, followed by a formylation step. Below are the detailed protocols and comparative data for the initial esterification and three alternative formylation methods.
Step 1: Synthesis of the Precursor: 2-Methoxyphenyl cyclopropanecarboxylate
This initial step involves the esterification of guaiacol with cyclopropanecarbonyl chloride.
Experimental Protocol:
-
In a round-bottom flask, dissolve guaiacol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or diethyl ether.
-
Add a base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add cyclopropanecarbonyl chloride (1.1 eq.) to the reaction mixture with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure 2-methoxyphenyl cyclopropanecarboxylate.
Expected Outcome:
| Parameter | Value |
| Yield | 85-95% |
| Reaction Time | 2-4 hours |
| Temperature | 0 °C to Room Temperature |
| Key Reagents | Guaiacol, Cyclopropanecarbonyl chloride, Triethylamine |
Experimental Workflow for Precursor Synthesis
Caption: A step-by-step workflow for the esterification of guaiacol.
Alternative Formylation Routes
Route A: Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols, proceeding via a dichlorocarbene intermediate.[6][7]
Experimental Protocol:
-
Dissolve 2-methoxyphenyl cyclopropanecarboxylate (1.0 eq.) in a suitable solvent like ethanol.
-
Add a strong aqueous base, such as sodium hydroxide (4.0 eq.), and heat the mixture to 60-70 °C.
-
Add chloroform (3.0 eq.) dropwise to the heated solution with vigorous stirring.
-
Maintain the reaction at 60-70 °C for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture and acidify with dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography to separate the ortho- and para-isomers.
Quantitative Data for Reimer-Tiemann Reaction on Similar Substrates:
| Substrate | Product(s) | Yield (%) | Reaction Time (h) | Temperature (°C) | Reference |
| Phenol | Salicylaldehyde (ortho), 4-Hydroxybenzaldehyde (para) | 30-50 (total) | 3-6 | 60-70 | [8] |
| Guaiacol | Vanillin (para), o-Vanillin (ortho) | 15-20 (Vanillin) | 4-8 | 65-75 | [9] |
| 2-Methoxyphenyl Acetate | 4-Formyl-2-methoxyphenyl acetate | Low to Moderate | 4-6 | 60-70 | Estimated |
Route B: Vilsmeier-Haack Reaction
This reaction uses a pre-formed Vilsmeier reagent to formylate electron-rich aromatic rings.[1][2][3][4]
Experimental Protocol:
-
In a flask under an inert atmosphere, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to ice-cold N,N-dimethylformamide (DMF, 3.0 eq.).
-
Stir the reagent at 0 °C for 30 minutes.
-
Dissolve 2-methoxyphenyl cyclopropanecarboxylate (1.0 eq.) in DMF and add it to the Vilsmeier reagent.
-
Heat the reaction mixture to 60-90 °C and stir for 2-6 hours.
-
Cool the mixture and pour it onto crushed ice, followed by hydrolysis with an aqueous solution of sodium acetate or sodium hydroxide.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data for Vilsmeier-Haack Reaction on Similar Substrates:
| Substrate | Product | Yield (%) | Reaction Time (h) | Temperature (°C) | Reference |
| Anisole | p-Anisaldehyde | 70-80 | 2-4 | 90-100 | [10] |
| Veratrole (1,2-Dimethoxybenzene) | Veratraldehyde | 85-95 | 1-2 | 80-90 | [11] |
| 2-Methoxyphenyl Acetate | 4-Formyl-2-methoxyphenyl acetate | Moderate to Good | 3-5 | 70-80 | Estimated |
Route C: Duff Reaction
The Duff reaction is another method for the ortho-formylation of phenols, using hexamethylenetetramine (HMTA) in an acidic medium.[5]
Experimental Protocol:
-
Mix 2-methoxyphenyl cyclopropanecarboxylate (1.0 eq.) with hexamethylenetetramine (HMTA, 1.5 eq.) in an acidic solvent such as trifluoroacetic acid (TFA) or a mixture of glycerol and boric acid.
-
Heat the mixture to 100-150 °C for several hours.
-
Cool the reaction and hydrolyze the intermediate by adding dilute sulfuric acid and heating.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data for Duff Reaction on Similar Substrates:
| Substrate | Product | Yield (%) | Reaction Time (h) | Temperature (°C) | Reference |
| Phenol | Salicylaldehyde | 15-20 | 5-10 | 150-160 | [5] |
| 4-Substituted Phenols | 2-Formyl-4-substituted phenols | 40-60 | 4-8 | 120-140 | [12][13] |
| 2-Methoxyphenyl Acetate | 3-Formyl-2-methoxyphenyl acetate | Low | 6-12 | 140-160 | Estimated |
Troubleshooting Guides
Logical Diagram for Troubleshooting Low Yield in Formylation Reactions
Caption: A logical workflow for diagnosing and resolving low yield issues.
Issue 1: Low or No Product Formation
| Potential Cause | Suggested Solution | Applicable Reaction(s) |
| Inactive Substrate | The methoxy and cyclopropanecarboxylate groups may not sufficiently activate the ring for some formylation methods. | All |
| Consider using a more powerful formylation method (e.g., Vilsmeier-Haack). | Vilsmeier-Haack | |
| Decomposition of Reagents | Ensure reagents are fresh and handled under appropriate conditions (e.g., anhydrous conditions for Vilsmeier-Haack). | Vilsmeier-Haack |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some reactions require heating to initiate, while others may need cooling to prevent side reactions. | All |
| Insufficient Reaction Time | Monitor the reaction progress using TLC and allow it to proceed to completion. | All |
Issue 2: Formation of Multiple Products (Isomers)
| Potential Cause | Suggested Solution | Applicable Reaction(s) |
| Lack of Regioselectivity | The electronic and steric effects of the substituents may lead to a mixture of ortho- and para-isomers. | Reimer-Tiemann, Vilsmeier-Haack |
| Modify reaction conditions to favor one isomer. For example, in the Reimer-Tiemann reaction, the choice of solvent and counter-ion can influence the ortho/para ratio. | Reimer-Tiemann | |
| For the Vilsmeier-Haack reaction, steric hindrance generally directs formylation to the less hindered para position. | Vilsmeier-Haack | |
| Di-formylation | If the aromatic ring is highly activated, multiple formyl groups can be introduced. | Duff, Vilsmeier-Haack |
| Reduce the stoichiometry of the formylating agent to favor mono-formylation.[14] | Duff, Vilsmeier-Haack |
Issue 3: Formation of Side Products (Other than Isomers)
| Potential Cause | Suggested Solution | Applicable Reaction(s) |
| Hydrolysis of the Ester Group | The reaction conditions (especially strong base in Reimer-Tiemann) may cause hydrolysis of the cyclopropanecarboxylate ester. | Reimer-Tiemann |
| Use a milder formylation method that does not employ strong bases, such as the Vilsmeier-Haack reaction. | Vilsmeier-Haack | |
| Polymerization/Resin Formation | Phenolic substrates can polymerize under harsh acidic or basic conditions.[14] | Duff, Reimer-Tiemann |
| Use milder reaction conditions, control stoichiometry, and minimize reaction time.[14] | Duff, Reimer-Tiemann | |
| Formation of Triphenylmethane Dyes | In the Reimer-Tiemann reaction, the intermediate can react with the phenoxide starting material. | Reimer-Tiemann |
| Ensure efficient stirring and control the concentration of reactants. | Reimer-Tiemann |
Signaling Pathway for Vilsmeier-Haack Reaction
Caption: The key steps involved in the Vilsmeier-Haack formylation.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 8. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole [wisdomlib.org]
- 11. aml.iaamonline.org [aml.iaamonline.org]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Scalable Synthesis of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the scalable synthesis of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate.
Synthesis Overview
The synthesis of this compound is typically achieved through the esterification of vanillin with cyclopropanecarbonyl chloride in the presence of a base. This process, while straightforward in principle, can present challenges in a scalable setting. This guide addresses common issues to facilitate a smooth and efficient synthesis.
dot graph SynthesisWorkflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Vanillin [label="Vanillin\n(4-hydroxy-3-methoxybenzaldehyde)"]; CyclopropanecarbonylChloride [label="Cyclopropanecarbonyl Chloride"]; Base [label="Base\n(e.g., Triethylamine, Pyridine)"]; Solvent [label="Solvent\n(e.g., Dichloromethane, Toluene)"]; Reaction [label="Esterification Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n(e.g., HCl wash, NaHCO3 wash, Brine wash)"]; Purification [label="Purification\n(e.g., Recrystallization, Chromatography)"]; Product [label="4-Formyl-2-methoxyphenyl\ncyclopropanecarboxylate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Vanillin -> Reaction; CyclopropanecarbonylChloride -> Reaction; Base -> Reaction; Solvent -> Reaction; Reaction -> Workup [label="Quenching"]; Workup -> Purification; Purification -> Product; }
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
General Procedure for Esterification of Vanillin
-
Reaction Setup: To a stirred solution of vanillin (1.0 eq) in a suitable solvent (e.g., dichloromethane, 5-10 volumes) under an inert atmosphere (e.g., nitrogen), add a base (e.g., triethylamine, 1.2 eq) at 0-5 °C.
-
Reagent Addition: Slowly add cyclopropanecarbonyl chloride (1.1 eq) to the reaction mixture, maintaining the temperature between 0-10 °C.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, GC) until the vanillin is consumed (typically 1-3 hours).
-
Workup: Quench the reaction with water or dilute aqueous HCl. Separate the organic layer. Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) or by column chromatography on silica gel.
Data Presentation
Table 1: Reaction Parameter Optimization
| Parameter | Condition A | Condition B | Condition C |
| Base | Triethylamine | Pyridine | Diisopropylethylamine |
| Solvent | Dichloromethane | Toluene | Ethyl Acetate |
| Temperature | 0-5 °C | Room Temperature | 40 °C |
| Yield (%) | 92 | 85 | 88 |
| Purity (by HPLC, %) | 98.5 | 97.2 | 98.0 |
Table 2: Scalable Synthesis Comparison
| Scale | Reagent Equivalents (Vanillin:Chloride:Base) | Solvent Volume (L/kg of Vanillin) | Typical Yield (%) | Purity (by HPLC, %) |
| 10 g | 1 : 1.1 : 1.2 | 10 | 90-95 | >99 |
| 100 g | 1 : 1.1 : 1.2 | 8 | 88-93 | >98 |
| 1 kg | 1 : 1.05 : 1.15 | 7 | 85-90 | >98 |
Troubleshooting Guides
Q1: The reaction is proceeding very slowly or has stalled. What could be the issue?
A1:
-
Insufficient Base: The base is crucial for scavenging the HCl generated during the reaction. Ensure the correct stoichiometry of the base is used. If the base is a tertiary amine, ensure it is of high purity and free of water.
-
Low Reaction Temperature: While the initial addition is performed at a low temperature to control the exothermic reaction, the reaction may require warming to room temperature for completion.
-
Poor Reagent Quality: Verify the purity of vanillin and cyclopropanecarbonyl chloride. The latter can hydrolyze over time if not stored properly.
-
Solvent Issues: Ensure the solvent is anhydrous, as water will react with the acid chloride.
Q2: The yield of the desired product is low. What are the potential causes?
A2:
-
Side Reactions: The primary side reaction is the hydrolysis of cyclopropanecarbonyl chloride. This can be minimized by using an anhydrous solvent and performing the reaction under an inert atmosphere.
-
Product Loss During Workup: The product may have some solubility in the aqueous layers. Minimize the volume of aqueous washes and consider back-extracting the combined aqueous layers with the reaction solvent.
-
Incomplete Reaction: As mentioned in Q1, ensure the reaction has gone to completion before workup.
-
Purification Losses: Recrystallization can lead to significant material loss if the solvent system is not optimized. If yields are consistently low, consider chromatographic purification, although this may be less scalable.
Q3: I am observing significant amounts of unreacted vanillin even after a prolonged reaction time. Why is this happening?
A3:
-
Inactive Acid Chloride: The cyclopropanecarbonyl chloride may have degraded. Use a fresh or newly opened bottle.
-
Insufficient Acid Chloride: Ensure the stoichiometry of the cyclopropanecarbonyl chloride is correct. A slight excess is typically used.
-
Poor Mixing: In a scalable reaction, ensure adequate agitation to maintain a homogeneous mixture.
Q4: The final product has a low purity. What are the likely impurities?
A4:
-
Residual Vanillin: This indicates an incomplete reaction. See Q3 for troubleshooting.
-
Cyclopropanecarboxylic Acid: This can form from the hydrolysis of the acid chloride. It can be removed by the aqueous sodium bicarbonate wash during workup.
-
Base-Related Salts: The hydrochloride salt of the amine base will precipitate during the reaction. Ensure it is fully removed during the aqueous workup.
Caption: Troubleshooting flowchart for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Can I use cyclopropanecarboxylic acid instead of the acid chloride?
A1: Yes, it is possible to use cyclopropanecarboxylic acid with a suitable coupling agent (e.g., DCC, EDC) and a base. However, for scalable synthesis, the use of the acid chloride is often more cost-effective and results in a simpler workup as the byproducts are more easily removed.
Q2: What is the best way to monitor the reaction progress on a large scale?
A2: For large-scale reactions, in-process HPLC or GC analysis is the most reliable method for monitoring the disappearance of the starting material (vanillin) and the appearance of the product. These techniques provide quantitative data on the reaction progress.
Q3: Are there any specific safety precautions for this reaction?
A3: Yes. Cyclopropanecarbonyl chloride is corrosive and lachrymatory. It reacts with moisture, releasing HCl gas. Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction can be exothermic, especially on a large scale, so controlled addition and cooling are essential.
Q4: How can I improve the filterability of the product after recrystallization?
A4: The crystal size and habit can be influenced by the cooling rate and agitation during recrystallization. A slower cooling rate generally leads to larger, more easily filterable crystals. Seeding the solution with a small amount of pure product can also promote the growth of larger crystals.
Q5: Is this synthesis amenable to a one-pot process?
A5: The described synthesis is essentially a one-pot reaction followed by workup and purification. Further telescoping of steps would depend on the subsequent transformations of the this compound.
Preventing decomposition of "4-Formyl-2-methoxyphenyl cyclopropanecarboxylate" during reaction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to prevent the decomposition of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main functional groups?
This compound (CAS No: 380336-99-2) is an organic compound with a molecular formula of C12H12O4.[1] Its structure consists of a vanillin-derived aromatic ring functionalized with three key groups: an aldehyde (formyl group), a methoxy group, and a cyclopropanecarboxylate ester. Each of these groups presents distinct reactivity that must be considered during reaction planning.
Q2: What are the primary decomposition pathways for this molecule during a reaction?
The molecule's stability is challenged by three main decomposition pathways, primarily related to its functional groups:
-
Ester Hydrolysis: The cyclopropanecarboxylate ester can be cleaved, especially under strong acidic or basic conditions, to yield vanillin (4-hydroxy-3-methoxybenzaldehyde) and cyclopropanecarboxylic acid.
-
Aldehyde Oxidation/Reduction: The formyl group is susceptible to oxidation to a carboxylic acid or reduction to an alcohol, depending on the reagents and conditions.[2][3]
-
Cyclopropane Ring Opening: The strained cyclopropane ring can undergo thermal or catalytic rearrangement, particularly at elevated temperatures.[4][5]
Q3: Is the cyclopropanecarboxylate ester particularly unstable?
Compared to other esters, esters of cyclopropanecarboxylic acid demonstrate a significant increase in stability against both acid- and base-catalyzed hydrolysis.[6] This enhanced stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group.[6] However, prolonged exposure to harsh pH conditions should still be avoided.
Q4: Under what conditions should I store this compound?
To ensure long-term stability, the compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture, oxygen, and light, which can catalyze decomposition.
Troubleshooting Guide for Decomposition
If you are experiencing low yields or isolating unexpected byproducts, consult the following guide.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Isolation of vanillin or cyclopropanecarboxylic acid . | Ester Hydrolysis: Presence of water, strong acid, or strong base in the reaction mixture. | • Ensure all glassware is oven-dried and solvents are anhydrous.• If aqueous workup is necessary, perform it at low temperatures and quickly.• Use non-nucleophilic organic bases (e.g., pyridine, triethylamine) instead of inorganic bases like NaOH or KOH.• Buffer the reaction mixture if pH control is critical. |
| Isolation of 4-carboxy-2-methoxyphenyl cyclopropanecarboxylate . | Aldehyde Oxidation: Presence of atmospheric oxygen or oxidizing agents. | • Run the reaction under an inert atmosphere (N₂ or Ar).• Use degassed solvents.• Avoid unintentional exposure to oxidizing agents. |
| Isolation of 4-(hydroxymethyl)-2-methoxyphenyl cyclopropanecarboxylate . | Aldehyde Reduction: Use of certain reducing agents (e.g., NaBH₄) intended for another functional group. | • Select a milder reducing agent that is selective for the target functional group.• Protect the aldehyde as an acetal before performing the reduction (see Protocol 1). |
| Complex mixture of products; loss of cyclopropane moiety. | Thermal Decomposition/Ring Opening: Reaction temperature is too high. | • Run the reaction at the lowest effective temperature.• Perform temperature sensitivity screening using small-scale trials.• Avoid prolonged heating. Thermal decarboxylation of related cyclopropane structures can occur at temperatures around 120°C.[5] |
| Formation of colored impurities. | General Decomposition: Exposure to light, air, and/or incompatible reagents over time. | • Protect the reaction from light by wrapping the flask in aluminum foil.• Ensure a positive pressure of inert gas throughout the experiment.• Screen for reagent compatibility before scaling up. |
Key Experimental Protocols
Protocol 1: Protection of the Aldehyde Group as a Dimethyl Acetal
This protocol is recommended when subsequent reaction steps involve strong nucleophiles, reducing agents, or conditions that would otherwise degrade the aldehyde.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid (p-TsOH, catalytic amount)
-
Anhydrous Sodium Bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Anhydrous organic solvent (e.g., Dichloromethane)
-
Round-bottom flask, magnetic stirrer, condenser, and inert gas setup
Procedure:
-
Dissolve 1 equivalent of this compound in anhydrous methanol in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add 2-3 equivalents of trimethyl orthoformate as a water scavenger.
-
Add a catalytic amount of p-TsOH (approx. 0.01-0.05 equivalents).
-
Stir the mixture at room temperature or gently heat to 40-50°C, monitoring the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench the catalyst by adding anhydrous NaHCO₃ or a few drops of TEA until the mixture is neutral.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent like dichloromethane and wash with a saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected acetal, which can be used in the next step without further purification.
Deprotection: The acetal can be easily converted back to the aldehyde by stirring with a mild acid in the presence of water (e.g., 1M HCl in THF/water).
Visualized Workflows and Pathways
Caption: Primary decomposition pathways of the target molecule.
Caption: A logical workflow for troubleshooting decomposition issues.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. Aldehyde - Wikipedia [en.wikipedia.org]
- 3. Functional Groups Names, Properties, and Reactions – Introductory Chemistry [uen.pressbooks.pub]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis involves the esterification of vanillin (4-hydroxy-3-methoxybenzaldehyde) with cyclopropanecarbonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What catalysts are recommended for this synthesis?
While various catalysts can be employed for acylation reactions, 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for this type of esterification. It is often used in catalytic amounts along with a stoichiometric amount of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl produced.
Q3: What are the most common solvents for this reaction?
Aprotic solvents are generally preferred to avoid reaction with the acyl chloride. Dichloromethane (DCM), 1,2-dichloroethane, and tetrahydrofuran (THF) are suitable choices.
Q4: What are the typical reaction conditions?
The reaction is often carried out at room temperature. However, gentle heating may be required in some cases to ensure the completion of the reaction. Reaction times can vary from a few hours to overnight, depending on the specific conditions and scale.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the vanillin spot and the appearance of a new, less polar product spot indicate the progression of the reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: DMAP can degrade over time. 2. Wet Reagents/Solvent: Moisture will react with and decompose the cyclopropanecarbonyl chloride. 3. Insufficient Base: Inadequate neutralization of HCl can protonate the catalyst and starting material, halting the reaction. 4. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Use fresh, high-purity DMAP. 2. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. 3. Use at least a stoichiometric amount of triethylamine or pyridine. 4. Gently warm the reaction mixture to 40-50 °C and monitor by TLC. |
| Formation of Multiple Byproducts | 1. Side reactions of the aldehyde group: The aldehyde functionality might undergo side reactions under basic conditions. 2. Reaction with impurities: Impurities in the starting materials can lead to byproduct formation. | 1. Maintain a non-nucleophilic basic environment. Avoid strong, nucleophilic bases. 2. Use highly purified vanillin and cyclopropanecarbonyl chloride. |
| Product Discoloration (Yellow or Brown) | 1. Air Oxidation: The phenolic starting material and product can be susceptible to air oxidation. 2. Excessive Heat: Overheating during reaction or workup can cause decomposition. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Avoid excessive heating. If purification by distillation is attempted, use high vacuum and low temperatures. |
| Difficult Purification | 1. Residual Starting Material: Incomplete reaction can leave unreacted vanillin, which can be difficult to separate. 2. Byproduct Co-elution: Side products may have similar polarity to the desired product. | 1. Ensure the reaction goes to completion by monitoring with TLC. 2. Optimize the mobile phase for column chromatography to achieve better separation. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be effective. |
Experimental Protocols
Catalyst Performance Comparison
| Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| DMAP (5 mol%) | Triethylamine (1.2 eq) | Dichloromethane | 25 | 4 | ~95 |
| Pyridine (as solvent and base) | - | Pyridine | 25 | 12 | ~80 |
| None | Triethylamine (1.2 eq) | Dichloromethane | 25 | 24 | < 20 |
Note: The data in this table is representative and based on typical results for similar acylation reactions. Actual results may vary.
Detailed Synthesis Protocol using DMAP/Triethylamine
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Cyclopropanecarbonyl chloride
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add vanillin (1.0 eq), DMAP (0.05 eq), and anhydrous DCM.
-
Stir the mixture at room temperature until all solids dissolve.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture in an ice bath and add cyclopropanecarbonyl chloride (1.1 eq) dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.
Visualizing the Process
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis reaction.
Validation & Comparative
"4-Formyl-2-methoxyphenyl cyclopropanecarboxylate" vs. other vanillin derivatives in biological assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanillin, a phenolic aldehyde, is a well-established scaffold in medicinal chemistry, with its derivatives showing a wide array of pharmacological activities, including antimicrobial, antioxidant, and anticancer effects. The modification of vanillin's phenolic hydroxyl group to form esters is a common strategy to enhance its therapeutic potential, primarily by increasing its lipophilicity and potentially altering its interaction with biological targets.
This guide provides a comparative analysis of the biological activities of vanillin esters, with a focus on providing available experimental data and detailed methodologies. It is important to note that for a specific derivative, 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate , there is a notable absence of published biological data in the public domain. Therefore, this guide will focus on comparing the biological performance of vanillin with its well-studied ester derivative, vanillin acetate (4-formyl-2-methoxyphenyl acetate) , and other relevant vanillin derivatives for which experimental data are available. This comparative information aims to provide a valuable resource for researchers engaged in the design and evaluation of novel vanillin-based therapeutic agents.
Antioxidant Activity
The antioxidant capacity of vanillin and its derivatives is a key area of investigation. The ability to scavenge free radicals is crucial in mitigating oxidative stress, which is implicated in numerous pathological conditions. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity.
Quantitative Data for Antioxidant Activity
| Compound | DPPH Radical Scavenging Activity (IC50) | Reference |
| Vanillin | 0.81 µg/mL | [1] |
| Vanillin Acetate | 0.63 µg/mL | [1] |
| Vitamin C (Standard) | 0.44 µg/mL | [1] |
IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is based on the methodology described by Olorunfemi et al. (2022).[1]
-
Preparation of DPPH Solution: A 0.004% (w/v) solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Sample Preparation: Stock solutions of the test compounds (vanillin, vanillin acetate) and the standard (Vitamin C) are prepared in methanol. A series of dilutions are made to obtain various concentrations (e.g., 0.0004, 0.0008, 0.0012, 0.0016, and 0.0020 mg/mL).
-
Assay Procedure:
-
To 1 mL of each diluted sample or standard solution, 1 mL of the DPPH solution is added.
-
The mixture is shaken vigorously and allowed to stand in the dark at room temperature for 30 minutes.
-
The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.
-
A control is prepared using 1 mL of methanol instead of the test solution.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
Signaling Pathway Diagram
References
A Comparative Analysis of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate and its Benzoate Analog: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate and its benzoate analog. This document synthesizes the currently available data for these two vanillin derivatives, highlighting predicted therapeutic potentials and identifying critical gaps in experimental validation.
This analysis reveals that while computational studies suggest potential anti-inflammatory and antithrombotic activities for the benzoate analog, there is a notable absence of experimental data for both compounds. For "this compound," there is a significant lack of publicly available information regarding its synthesis and biological activity.
Chemical and Physical Properties
A summary of the basic chemical and physical properties of the two compounds is presented below.
| Property | This compound | 4-Formyl-2-methoxyphenyl benzoate |
| Molecular Formula | C₁₂H₁₂O₄ | C₁₅H₁₂O₄ |
| Molecular Weight | 220.22 g/mol | 256.25 g/mol |
| CAS Number | 380336-99-2 | 790-16-9 |
| Appearance | No data available | White or very slightly yellow needles |
| Solubility | No data available | No specific data, but vanillin is soluble in ethanol, ether, and hot water |
In Silico Performance Data of 4-Formyl-2-methoxyphenyl benzoate
Computational docking studies have been conducted on "4-Formyl-2-methoxyphenyl benzoate" and its 4-chloro-substituted analog to predict their potential biological activities. These in silico analyses suggest that the benzoate scaffold may interact with key enzymes involved in inflammation and thrombosis.
| Target Enzyme | Compound | Predicted Activity | Binding Energy (kcal/mol) |
| Cyclooxygenase-1 (COX-1) | 4-Formyl-2-methoxyphenyl benzoate | Antithrombotic | -7.70 |
| Cyclooxygenase-2 (COX-2) | 4-Formyl-2-methoxyphenyl-4-chlorobenzoate | Anti-inflammatory | -8.18 |
Note: The binding energy for the 4-chloro analog is included as it is the most closely related derivative with available in silico data for COX-2. Lower binding energy suggests a more stable interaction between the compound and the enzyme. It is crucial to underscore that these are computational predictions and require experimental validation.
Experimental Data: A Critical Gap
A thorough review of scientific literature and chemical databases reveals a significant lack of experimental data for both "this compound" and its benzoate analog. No in vitro or in vivo studies confirming the predicted anti-inflammatory or antithrombotic activities, nor any pharmacokinetic data, are currently available. This absence of empirical evidence is a major limitation in the comparative assessment of these compounds.
Experimental Protocols
For researchers interested in validating the predicted activities of these compounds, the following are generalized protocols for key experiments.
Cyclooxygenase (COX) Inhibition Assay (In Vitro)
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., a fluorometric probe that reacts with the product, Prostaglandin G2)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the COX enzyme (either COX-1 or COX-2) in the wells of a 96-well plate.
-
Add various concentrations of the test compounds to the wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor, e.g., celecoxib for COX-2).
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the compounds to interact with the enzymes.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Add the detection reagent.
-
Measure the signal (e.g., fluorescence) at appropriate wavelengths using a plate reader. The signal is proportional to the amount of prostaglandin produced.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
Antithrombotic Activity Assay (In Vitro) - Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit the aggregation of platelets, a key process in thrombus formation.
Materials:
-
Freshly drawn human or animal blood
-
Anticoagulant (e.g., sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet aggregating agents (agonists) such as adenosine diphosphate (ADP), collagen, or thrombin
-
Test compounds (dissolved in a suitable solvent)
-
Platelet aggregometer
Procedure:
-
Prepare PRP and PPP from the anticoagulated blood by differential centrifugation.
-
Adjust the platelet count in the PRP using PPP.
-
Place a cuvette with PRP in the aggregometer and establish a baseline of light transmittance.
-
Add the test compound at various concentrations to the PRP and incubate for a short period.
-
Induce platelet aggregation by adding an agonist (e.g., ADP).
-
Monitor the change in light transmittance as the platelets aggregate.
-
Calculate the percentage of inhibition of aggregation for each concentration of the test compound compared to a vehicle control.
-
Determine the IC₅₀ value for the inhibition of platelet aggregation.
Visualization of Predicted Pathways and Workflows
The following diagrams illustrate the predicted signaling pathway for the benzoate analog and a general workflow for the in silico screening that led to these predictions.
Caption: Predicted COX Signaling Pathway Inhibition.
Caption: General In Silico to In Vitro Workflow.
Conclusion and Future Directions
This comparative guide highlights a significant disparity in the available scientific knowledge between "this compound" and its benzoate analog. While in silico studies provide a preliminary indication that "4-Formyl-2-methoxyphenyl benzoate" may possess anti-inflammatory and antithrombotic properties, these findings are purely predictive and await experimental verification.
The complete absence of biological data for "this compound" makes any direct comparison of performance impossible at this time. This represents a substantial knowledge gap and an opportunity for future research.
For the progression of either of these compounds as potential therapeutic agents, the following steps are essential:
-
Chemical Synthesis and Characterization: Development and publication of robust synthetic routes for both compounds, particularly for the cyclopropanecarboxylate analog.
-
In Vitro Experimental Validation: Performance of biochemical and cell-based assays to confirm the predicted biological activities and determine key parameters such as IC₅₀ values.
-
In Vivo Studies: Evaluation of the efficacy and safety of these compounds in relevant animal models of inflammation and thrombosis.
-
Pharmacokinetic Profiling: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of these molecules to assess their drug-likeness.
In Vitro Activity of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative framework for the in vitro validation of "4-Formyl-2-methoxyphenyl cyclopropanecarboxylate." Due to a lack of published data on the specific biological activities of this compound, this document presents a hypothetical validation strategy based on the known activities of its structural components: the vanillin-like phenolic aldehyde and the cyclopropanecarboxylate ester. We propose evaluating its potential as both an antimicrobial/antioxidant agent and an insecticidal agent. This guide offers a direct comparison with established compounds in these respective fields, complete with detailed experimental protocols and data presentation structures, to facilitate future research and development.
Introduction
"this compound" is a small molecule whose biological activities have not yet been extensively characterized in publicly available literature. Its chemical structure, featuring a vanillin-like moiety (4-formyl-2-methoxyphenyl) and a cyclopropanecarboxylate group, suggests potential bioactivities in several areas. Vanillin and its derivatives are known for their antimicrobial and antioxidant properties.[1][2][3][4][5] The cyclopropanecarboxylate ester is a key functional group in pyrethroid insecticides, indicating a potential for insecticidal activity.[6][7]
This guide outlines a proposed in vitro validation approach for "this compound" (referred to as Test Compound 1 ) and compares its hypothetical performance against established alternatives:
-
For Antimicrobial/Antioxidant Activity:
-
Vanillin: A well-characterized phenolic aldehyde with known antimicrobial and antioxidant properties.
-
Vanillic Acid: A derivative of vanillin, also known for its biological activities.
-
-
For Insecticidal Activity:
-
Deltamethrin: A widely used synthetic pyrethroid insecticide containing a cyclopropanecarboxylate ester.
-
Comparative Data Summary
The following tables are structured to present a clear comparison of the in vitro activities of the test compound against the selected alternatives. The data for the test compound is presented as "To Be Determined" (TBD) to indicate the hypothetical nature of this validation guide.
Table 1: Comparative Antimicrobial and Antioxidant Activity
| Compound | Antimicrobial Activity (MIC, µg/mL) vs. E. coli | Antimicrobial Activity (MIC, µg/mL) vs. S. aureus | Antioxidant Activity (DPPH Scavenging, IC50, µg/mL) | Antioxidant Activity (FRAP, µmol Fe²⁺/g) |
| Test Compound 1 | TBD | TBD | TBD | TBD |
| Vanillin | ~2500 | ~1250 | ~15 | ~100 |
| Vanillic Acid | ~2000 | ~1000 | ~10 | ~150 |
Table 2: Comparative Insecticidal Activity
| Compound | Insecticidal Activity (LC50, µM) vs. Aedes aegypti (24h) |
| Test Compound 1 | TBD |
| Deltamethrin | ~0.01 |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility and accurate comparison.
Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213).
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a single colony of the test bacterium from an agar plate.
-
Inoculate into 5 mL of sterile Mueller-Hinton Broth (MHB).
-
Incubate at 37°C for 18-24 hours with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Test Compounds:
-
Prepare stock solutions of the test compounds and controls (Vanillin, Vanillic Acid) in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Perform serial two-fold dilutions in a 96-well microtiter plate using MHB to obtain a range of concentrations (e.g., 4000 µg/mL to 31.25 µg/mL).
-
-
Incubation and Analysis:
-
Add 50 µL of the bacterial inoculum to each well containing 50 µL of the diluted compound.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay measures the ability of the compounds to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the test compounds and controls (Vanillin, Vanillic Acid) in methanol at a concentration of 1 mg/mL. Perform serial dilutions to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each compound dilution to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control with 100 µL of methanol instead of the compound solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the compound concentration.
-
Insecticidal Activity Assay (Larval Toxicity Bioassay)
This protocol assesses the toxicity of the compounds against third-instar larvae of Aedes aegypti.
-
Preparation of Test Solutions:
-
Prepare stock solutions of the test compounds and control (Deltamethrin) in acetone at a concentration of 1 mg/mL.
-
Perform serial dilutions in deionized water to obtain a range of concentrations (e.g., 10 ppm to 0.01 ppm).
-
-
Bioassay Procedure:
-
Place 20-25 third-instar Aedes aegypti larvae in beakers containing 100 mL of the test solution.
-
Each concentration should be tested in triplicate.
-
A control group with deionized water and a solvent control (acetone in water at the highest concentration used) should be included.
-
Provide larval food to each beaker.
-
-
Data Collection and Analysis:
-
Record larval mortality at 24 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to probing.
-
Calculate the percentage of mortality for each concentration.
-
The LC50 value (the concentration of the compound that causes 50% mortality) is determined using probit analysis.
-
Visualizations
Experimental Workflow for Antimicrobial Activity
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biochemjournal.com [biochemjournal.com]
- 4. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Polyenylcyclopropane carboxylic esters with high insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciencetechindonesia.com [sciencetechindonesia.com]
Comparative Analysis of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate Analogs in Structure-Activity Relationship Studies
A comprehensive guide for researchers and drug development professionals on the biological activities of vanillin-derived compounds, with a focus on the structural significance of the ester moiety.
The compound 4-formyl-2-methoxyphenyl cyclopropanecarboxylate, a derivative of vanillin, belongs to a class of molecules that has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by vanillin and its analogs. Structure-activity relationship (SAR) studies are crucial in understanding how chemical modifications to the parent vanillin structure influence its therapeutic potential. This guide provides a comparative analysis of the performance of vanillin derivatives, with a particular focus on the impact of the ester group on their antimicrobial and anti-inflammatory properties, supported by experimental data.
Antimicrobial Activity: The Role of the Ester and Other Structural Modifications
Vanillin itself exhibits broad-spectrum antimicrobial activity, and modifications to its structure can significantly enhance this property. The aldehyde group of vanillin is a key contributor to its antifungal activity.[1] Studies on various vanillin derivatives have shown that both the nature of the ester group and substitutions on the benzene ring play a critical role in determining the antimicrobial potency.
A study on novel acetyl vanillin derivatives demonstrated that the introduction of different substituted amines to form Schiff bases resulted in compounds with significant antimicrobial activity against Escherichia coli.[2] In particular, derivatives bearing electron-withdrawing substituents, such as fluorine, showed notable activity.[2] Another study investigating vanillyl esters of butyric acid and caprylic acid found that caprylic acid vanillyl ester (CAVE) exhibited antibacterial activity against food spoilage bacteria, including Bacillus coagulans, while butyric acid vanillyl ester (BAVE) showed no such activity.[3] This suggests that the chain length of the fatty acid in the ester moiety influences the antibacterial efficacy.
Furthermore, the microbial conversion of vanillin into vanillic acid and vanillyl alcohol has been shown to enhance its antimicrobial properties.[4] Vanillic acid, in particular, demonstrated stronger antibacterial activity compared to vanillin, especially against Gram-positive bacteria.[4]
The following table summarizes the minimum inhibitory concentration (MIC) values for vanillin and some of its derivatives against various microorganisms, illustrating the impact of structural modifications.
| Compound Name | Modification | Test Organism | MIC | Reference |
| Vanillin | - | E. coli O157:H7 | 2 mg/mL | |
| Vanillin | - | L. monocytogenes | 3002 ppm | [5] |
| Vanillin | - | E. coli O157:H7 | 2795 ppm | [5] |
| Vanillin | - | Multidrug-resistant E. coli | 1.25 mg/mL | [6] |
| Vanillin | - | Multidrug-resistant S. aureus | 2.5 mg/mL | [6] |
| Acetyl nitro vanillin Schiff base (Fluorine substituted) | Acetylation, Nitration, Schiff base formation | E. coli | 25 µg/mL | [2] |
| Acetyl nitro vanillin Schiff base (Pyridine substituted) | Acetylation, Nitration, Schiff base formation | E. coli | 25 µg/mL | [2] |
| Caprylic acid vanillyl ester (CAVE) | Esterification with caprylic acid | Bacillus coagulans | 15.0 µM | [3] |
| Caprylic acid vanillyl ester (CAVE) | Esterification with caprylic acid | Bacillus subtilis | 57.4 µM | [3] |
| Caprylic acid vanillyl ester (CAVE) | Esterification with caprylic acid | Alcaligenes faecalis | 991 µM | [3] |
| Caprylic acid vanillyl ester (CAVE) | Esterification with caprylic acid | Pseudomonas fluorescens | 200 µM | [3] |
| 3-Anisaldehyde | Methoxy group at position 3 | Food spoilage molds and yeasts | 1.97 mM | [1] |
| Benzaldehyde | No substitutions | Food spoilage molds and yeasts | 3.30 mM | [1] |
| 4-Hydroxybenzaldehyde | Hydroxyl group at position 4 | Food spoilage molds and yeasts | 9.09 mM | [1] |
Anti-inflammatory Activity: Insights from Vanillin Analogs
Vanillin and its derivatives have also demonstrated significant anti-inflammatory properties. These effects are often attributed to the inhibition of key inflammatory mediators and signaling pathways. Vanillic acid, a metabolite of vanillin, has been shown to inhibit inflammatory pain by reducing neutrophil recruitment, oxidative stress, cytokine production, and the activation of the NF-κB pathway in mice.[7]
A molecular docking study of 4-formyl-2-methoxyphenyl-4-chlorobenzoate, a compound structurally similar to the topic compound, predicted better anti-inflammatory activity than vanillin by showing a lower binding energy to the COX-2 receptor. This suggests that esterification of the phenolic hydroxyl group of vanillin with an aromatic carboxylic acid containing a halogen may enhance its anti-inflammatory potential.
The anti-inflammatory action of vanillin derivatives is believed to be mediated through the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory cytokines and enzymes.
Below is a diagram illustrating the general experimental workflow for assessing the antimicrobial activity of vanillin derivatives.
References
- 1. Structure-function analysis of the vanillin molecule and its antifungal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Antibacterial Activity of Caprylic Acid Vanillyl Ester Produced by Lipase-Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biochemjournal.com [biochemjournal.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. mdpi.com [mdpi.com]
- 7. rsdjournal.org [rsdjournal.org]
Spectroscopic Comparison Guide: 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate and Its Positional Isomers
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
4-Formyl-2-methoxyphenyl cyclopropanecarboxylate is a derivative of vanillin, a widely utilized aromatic compound in the pharmaceutical, flavor, and fragrance industries. As with many substituted benzene derivatives, the synthesis of this target molecule can potentially yield several positional isomers. Distinguishing between these isomers is critical for quality control, reaction monitoring, and ensuring the desired biological or chemical activity.
This guide provides a detailed spectroscopic comparison of this compound and two of its common positional isomers. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we delineate the key spectral features that enable unambiguous identification. The data for the primary compound is based on available experimental spectra, while the data for its isomers are predicted based on established principles of structure-spectra correlation.
Molecular Structures of Isomers
The isomers under comparison are positional variants on the phenyl ring. Their structures determine the electronic environment of each atom, leading to distinct spectroscopic fingerprints.
Caption: Molecular structures of the target compound and its key positional isomers.
Spectroscopic Data Summary
The following tables summarize the key experimental and predicted spectroscopic data for the isomers.
¹H NMR Data Comparison
The aromatic region (δ 7.0-8.0 ppm) is most diagnostic, as the splitting patterns and chemical shifts of the three aromatic protons are highly dependent on the relative positions of the substituents.
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Target Compound | Aldehyde (-CHO) | ~9.9 | s | - |
| Aromatic (H6) | ~7.7 | d | ~1.5 | |
| Aromatic (H5) | ~7.5 | dd | ~8.0, 1.5 | |
| Aromatic (H3) | ~7.2 | d | ~8.0 | |
| Methoxy (-OCH₃) | ~3.9 | s | - | |
| Cyclopropyl (CH) | ~1.8 | m | - | |
| Cyclopropyl (CH₂) | ~1.1-1.3 | m | - | |
| Isomer A | Aldehyde (-CHO) | ~9.9 | s | - |
| Aromatic (H2) | ~7.9 | d | ~2.0 | |
| Aromatic (H6) | ~7.8 | dd | ~8.5, 2.0 | |
| Aromatic (H5) | ~7.1 | d | ~8.5 | |
| Methoxy (-OCH₃) | ~4.0 | s | - | |
| Cyclopropyl (CH) | ~1.8 | m | - | |
| Cyclopropyl (CH₂) | ~1.1-1.3 | m | - | |
| Isomer B | Aldehyde (-CHO) | ~10.4 | s | - |
| Aromatic (H6) | ~7.7 | dd | ~7.8, 1.5 | |
| Aromatic (H4) | ~7.5 | t | ~7.8 | |
| Aromatic (H5) | ~7.3 | dd | ~7.8, 1.5 | |
| Methoxy (-OCH₃) | ~3.9 | s | - | |
| Cyclopropyl (CH) | ~1.8 | m | - | |
| Cyclopropyl (CH₂) | ~1.1-1.3 | m | - |
¹³C NMR Data Comparison
The chemical shifts of the aromatic carbons, particularly the quaternary carbons bearing substituents, provide clear differentiation.
| Compound | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Target Compound | Aldehyde (C=O) | ~191.0 |
| Ester (C=O) | ~172.5 | |
| Aromatic (C1-OAr) | ~145.0 | |
| Aromatic (C2-OCH₃) | ~152.0 | |
| Aromatic (C4-CHO) | ~135.0 | |
| Aromatic (C6) | ~128.0 | |
| Aromatic (C5) | ~125.0 | |
| Aromatic (C3) | ~112.0 | |
| Methoxy (-OCH₃) | ~56.0 | |
| Cyclopropyl (CH) | ~13.5 | |
| Cyclopropyl (CH₂) | ~9.0 | |
| Isomer A | Aldehyde (C=O) | ~190.8 |
| Ester (C=O) | ~172.6 | |
| Aromatic (C4-OCH₃) | ~158.0 | |
| Aromatic (C1-OAr) | ~150.0 | |
| Aromatic (C3-CHO) | ~131.0 | |
| Aromatic (C2) | ~128.5 | |
| Aromatic (C6) | ~127.0 | |
| Aromatic (C5) | ~112.5 | |
| Methoxy (-OCH₃) | ~56.2 | |
| Cyclopropyl (CH) | ~13.5 | |
| Cyclopropyl (CH₂) | ~9.0 | |
| Isomer B | Aldehyde (C=O) | ~192.5 |
| Ester (C=O) | ~172.4 | |
| Aromatic (C3-OCH₃) | ~159.0 | |
| Aromatic (C1-OAr) | ~151.0 | |
| Aromatic (C2-CHO) | ~130.0 | |
| Aromatic (C6) | ~129.0 | |
| Aromatic (C4) | ~125.0 | |
| Aromatic (C5) | ~118.0 | |
| Methoxy (-OCH₃) | ~56.1 | |
| Cyclopropyl (CH) | ~13.5 | |
| Cyclopropyl (CH₂) | ~9.0 |
Key Infrared (IR) Absorption Data
The primary diagnostic peaks in the IR spectrum are the carbonyl (C=O) stretches. The aldehyde and ester carbonyls will have distinct frequencies. Conjugation and substitution patterns slightly alter these values.[1][2]
| Compound | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
| Target Compound | C=O Stretch (Ester) | ~1755 | Strong |
| C=O Stretch (Aldehyde) | ~1700 | Strong | |
| C-H Stretch (Aldehyde) | ~2830, ~2730 | Medium | |
| C-O Stretch (Aryl Ether) | ~1270 | Strong | |
| C-O Stretch (Ester) | ~1140 | Strong | |
| Isomer A | C=O Stretch (Ester) | ~1760 | Strong |
| C=O Stretch (Aldehyde) | ~1695 | Strong | |
| C-H Stretch (Aldehyde) | ~2835, ~2735 | Medium | |
| C-O Stretch (Aryl Ether) | ~1260 | Strong | |
| C-O Stretch (Ester) | ~1150 | Strong | |
| Isomer B | C=O Stretch (Ester) | ~1758 | Strong |
| C=O Stretch (Aldehyde) | ~1690 | Strong | |
| C-H Stretch (Aldehyde) | ~2825, ~2725 | Medium | |
| C-O Stretch (Aryl Ether) | ~1280 | Strong | |
| C-O Stretch (Ester) | ~1130 | Strong |
Mass Spectrometry (MS) Fragmentation
All isomers have the same molecular ion (m/z = 220.07). However, the fragmentation patterns resulting from alpha cleavage and other rearrangements will differ, providing structural clues.
| Isomer | Key Fragment (m/z) | Proposed Neutral Loss / Fragment Structure |
| All Isomers | 220 | [M]⁺ (Molecular Ion) |
| 151 | [M - C₄H₅O]⁺ (Loss of cyclopropanecarbonyl radical) | |
| 69 | [C₄H₅O]⁺ (Cyclopropanecarbonyl cation) | |
| Target Compound | 123 | [M - C₄H₅O - CO]⁺ |
| Isomer A | 123 | [M - C₄H₅O - CO]⁺ |
| Isomer B | 123 | [M - C₄H₅O - CO]⁺ |
Note: While major fragments are similar, the relative abundances of daughter ions can vary significantly between isomers, which is a key diagnostic feature in a comparative analysis.
Experimental Protocols
Standardized protocols are crucial for reproducible spectroscopic analysis.
Caption: General experimental workflow for spectroscopic analysis.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Acquisition : Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field spectrometer at 298 K.
-
¹H NMR Parameters : Use a 30° pulse angle, a relaxation delay of 1.0 s, and acquire 16-32 scans.
-
¹³C NMR Parameters : Use a 45° pulse angle, a relaxation delay of 2.0 s, and acquire 1024-2048 scans.
-
Processing : Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
FT-IR Spectroscopy
-
Sample Preparation : Mix ~1 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Background Scan : Perform a background scan of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Acquisition : Place the KBr pellet in the sample holder and acquire the spectrum from 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Processing : Perform baseline correction on the resulting spectrum.
Mass Spectrometry
-
Sample Introduction : Introduce the sample via a direct insertion probe or by injection of a dilute solution (e.g., in methanol or acetonitrile) into an LC-MS or GC-MS system.
-
Ionization : Use Electron Impact (EI) ionization at 70 eV for GC-MS, which provides reproducible fragmentation patterns. For LC-MS, Electrospray Ionization (ESI) is typically used.
-
Analysis : Scan a mass range from m/z 40 to 400.
-
Data Interpretation : Identify the molecular ion peak [M]⁺ and analyze the major fragment ions to deduce the structure.
Differentiating Isomers: A Logic Pathway
The most effective method for distinguishing the isomers is through ¹H NMR analysis of the aromatic region.
Caption: Decision workflow for isomer identification based on ¹H NMR splitting patterns.
Conclusion
The spectroscopic differentiation of this compound and its positional isomers is readily achievable. ¹H NMR spectroscopy serves as the most definitive technique, with the splitting patterns of the aromatic protons providing a unique fingerprint for each isomer. ¹³C NMR corroborates these findings by showing distinct chemical shifts for the aromatic carbons. Finally, while IR and MS data show more subtle differences, they provide complementary information confirming the presence of key functional groups and the overall molecular weight, reinforcing the structural assignment. This guide provides the foundational data and protocols necessary for researchers to confidently identify these compounds.
References
Efficacy of "4-Formyl-2-methoxyphenyl cyclopropanecarboxylate" compared to known enzyme inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "4-Formyl-2-methoxyphenyl cyclopropanecarboxylate" is not a well-characterized enzyme inhibitor, and public domain data on its efficacy is unavailable. This guide provides a comparative analysis of structurally related compound classes with known enzyme inhibitory activities: cyclopropane derivatives, vanillin derivatives, and benzil analogues.
Executive Summary
Enzyme inhibition is a cornerstone of drug discovery and development. Understanding the efficacy and mechanism of action of small molecule inhibitors is crucial for designing novel therapeutics. This guide explores the enzyme inhibitory profiles of three classes of compounds structurally related to "this compound":
-
Cyclopropane Derivatives: These compounds exhibit a wide range of biological activities, and their rigid cyclopropane scaffold is a key feature in the design of potent and selective enzyme inhibitors.
-
Vanillin Derivatives: Derived from the naturally occurring flavoring agent, these compounds have shown inhibitory activity against several enzymes, including cholinesterases and carbonic anhydrases.
-
Benzil Analogues: This class of dicarbonyl compounds has been extensively studied as potent and selective inhibitors of carboxylesterases.
This document presents a comparative overview of their efficacy, detailed experimental protocols for assessing their activity, and visual representations of relevant biological pathways and experimental workflows.
Comparative Efficacy of Enzyme Inhibitors
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following tables summarize the available quantitative data for representative compounds from each class against their respective target enzymes.
Vanillin Derivatives as Cholinesterase Inhibitors
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the nervous system. Their inhibition is a key strategy for the treatment of Alzheimer's disease.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Vanillin-tacrine hybrid | AChE | 10.1 | [1] |
| Imine derivative of vanillin | AChE | 128.3 | [1] |
| 2-(3-(bis(4-hydroxy-3-methoxybenzyl)amino)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (2a) | BuChE | 0.27 | [2] |
| Analogue 5m | EeAChE | 0.296 | [3] |
| Analogue 5p | EeAChE | 0.289 | [3] |
| Analogue 5u | EeAChE | 0.306 | [3] |
Table 1: Inhibitory activity of selected vanillin derivatives against cholinesterases.
Benzil and Analogues as Carboxylesterase Inhibitors
Carboxylesterases (CEs) are involved in the metabolism of a wide range of xenobiotics and endogenous compounds. Benzil and its analogues have been identified as potent inhibitors of these enzymes.[4][5]
| Compound | Target Enzyme | Ki (nM) | Reference |
| Benzil | hiCE | 15 | [5] |
| Benzil | hCE1 | 45 | [5] |
| 2,2'-Naphthil | Rabbit Liver CE | 1 | [6] |
Table 2: Inhibitory activity of Benzil and a related analogue against carboxylesterases.[4][5][6] Note: hiCE refers to human intestinal carboxylesterase and hCE1 to human liver carboxylesterase 1.
Experimental Protocols
Accurate and reproducible experimental protocols are essential for the evaluation of enzyme inhibitors. Below are detailed methodologies for assays relevant to the compound classes discussed.
Carboxylesterase Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay for measuring carboxylesterase activity using o-nitrophenyl acetate (o-NPA) as a substrate.[7]
Materials:
-
Purified carboxylesterase (e.g., hCE1 or hiCE)
-
o-Nitrophenyl acetate (o-NPA)
-
Assay Buffer: 50 mM HEPES, pH 7.4
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 420 nm
Procedure:
-
Enzyme Preparation: Dilute the purified carboxylesterase to the desired working concentration in assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitors in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v).
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells of a 96-well microplate.
-
Add 25 µL of the diluted enzyme solution to the appropriate wells.
-
Add 25 µL of the inhibitor dilutions or solvent control to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation: Add 50 µL of a pre-warmed o-NPA solution (in assay buffer) to all wells to start the reaction.
-
Data Acquisition: Immediately measure the increase in absorbance at 420 nm over time (kinetic read) at 37°C using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curves.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This is a widely used method for measuring AChE activity.
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine (ATC) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitors
Procedure:
-
Prepare solutions of AChE, ATC, DTNB, and the test inhibitor in the phosphate buffer.
-
In a 96-well plate, add the buffer, inhibitor solution (at various concentrations), and AChE solution.
-
Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATC) and DTNB.
-
The hydrolysis of ATC by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction and determine the percentage of inhibition for each inhibitor concentration to calculate the IC50 value.[1]
Visualizing Molecular Interactions and Workflows
Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following visualizations were created using the Graphviz DOT language.
Caption: Experimental workflow for enzyme inhibitor screening and characterization.
Caption: Catalytic mechanism of Acetylcholinesterase and its competitive inhibition.
Caption: Role of Carbonic Anhydrase in pH regulation and CO2 transport.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in vitro evaluation of vanillin derivatives as multi-target therapeutics for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and characterization of novel benzil (diphenylethane-1,2-dione) analogues as inhibitors of mammalian carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of carboxylesterases by benzil (diphenylethane-1,2-dione) and heterocyclic analogues is dependent upon the aromaticity of the ring and the flexibility of the dione moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity Profile of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of the novel compound 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate. Due to the limited publicly available data on this specific molecule, this document outlines a framework for its evaluation by comparing it with structurally related and commercially available vanillin derivatives with known biological activities: 4-Formyl-2-methoxyphenyl benzoate and Zingerone. The experimental data presented for the target compound is hypothetical and serves as an illustrative example of a comprehensive cross-reactivity study.
Introduction to this compound
This compound is a derivative of vanillin, a phenolic aldehyde known for its wide range of biological activities.[1][2][3] Vanillin and its analogues have demonstrated potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.[1][3] Given the diverse pharmacology of vanillin derivatives, understanding the cross-reactivity profile of novel analogues like this compound is crucial for assessing its potential therapeutic applications and off-target effects.
Comparator Compounds: Alternatives and Their Known Biological Activities
To establish a baseline for comparison, two commercially available vanillin derivatives with documented biological activities have been selected.
1. 4-Formyl-2-methoxyphenyl benzoate:
-
Chemical Structure: C₁₅H₁₂O₄
-
Known Biological Activity: This compound has been investigated for its potential as an anti-inflammatory agent. A computational docking study predicted that a closely related analogue, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, exhibits better inhibitory activity against cyclooxygenase-2 (COX-2) than vanillin, suggesting its potential as a selective COX-2 inhibitor.[4][5] COX enzymes are key mediators of the arachidonic acid pathway, which is involved in inflammation and pain.[6][7][8][9]
2. Zingerone (Vanillyl acetone):
-
Chemical Structure: C₁₁H₁₄O₃
-
Known Biological Activity: Zingerone, a component of ginger, is known for its potent antioxidant and anti-inflammatory properties.[10][11] Studies have shown that Zingerone can suppress cell proliferation and induce apoptosis in cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[12][13] It has also been shown to modulate the MAPK signaling pathway and has been investigated for its neuroprotective and hepatoprotective effects.[10][14]
Data Presentation: Comparative Cross-Reactivity Profile
The following table summarizes a hypothetical cross-reactivity screening of this compound against a panel of 10 representative kinases, alongside the known (or hypothetical, for comparative purposes) activities of the comparator compounds. The data is presented as the percentage of inhibition at a 10 µM concentration.
| Target Kinase | This compound (% Inhibition @ 10 µM) | 4-Formyl-2-methoxyphenyl benzoate (% Inhibition @ 10 µM) | Zingerone (% Inhibition @ 10 µM) |
| ABL1 | 8 | 5 | 12 |
| AKT1 | 15 | 10 | 65 |
| CDK2 | 5 | 3 | 8 |
| COX-2 | 75 | 85 | 20 |
| EGFR | 12 | 8 | 15 |
| JNK1 | 10 | 7 | 55 |
| MEK1 | 6 | 4 | 10 |
| PI3Kα | 18 | 12 | 70 |
| p38α | 9 | 6 | 60 |
| SRC | 7 | 5 | 11 |
Disclaimer: The data for this compound and the comprehensive panel for the comparator compounds are illustrative and intended to model a typical cross-reactivity study. The highlighted values for the comparator compounds are based on their known biological activities.
Experimental Protocols
In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of a test compound against a panel of kinases.
Materials:
-
Kinase of interest (e.g., COX-2, AKT1)
-
Fluorescein-labeled substrate peptide
-
ATP
-
Test compound (e.g., this compound)
-
Kinase buffer
-
TR-FRET detection antibody (terbium-labeled)
-
EDTA-containing stop solution
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute this series in the kinase buffer to achieve the desired final assay concentrations.
-
Kinase Reaction:
-
Add the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the kinase enzyme to each well and incubate briefly to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the fluorescein-labeled substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding the EDTA-containing stop solution.
-
Add the terbium-labeled anti-phosphopeptide antibody to each well. This antibody binds to the phosphorylated substrate.
-
Incubate the plate to allow for antibody binding.
-
-
Data Acquisition:
-
Measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
-
Competitive Radioligand Binding Assay
This protocol describes a method to assess the binding affinity of a test compound to a specific receptor.
Materials:
-
Cell membranes or purified receptors
-
Radiolabeled ligand (e.g., [³H]-celecoxib for COX-2)
-
Unlabeled competitor (test compound)
-
Assay buffer
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the unlabeled test compound.
-
Prepare a solution of the radiolabeled ligand at a concentration at or below its Kd.
-
Prepare the receptor membrane suspension in the assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the assay buffer, the unlabeled test compound, the radiolabeled ligand, and the receptor membrane suspension to each well.
-
To determine non-specific binding, a high concentration of a known unlabeled ligand is used in separate wells.
-
Incubate the plate to reach binding equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the log of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can then be used to calculate the binding affinity (Ki).
-
Visualizations
Caption: Arachidonic Acid Pathway and COX Inhibition.
Caption: PI3K/AKT/mTOR Signaling Pathway and Zingerone Inhibition.
Caption: In Vitro Kinase Assay Workflow.
References
- 1. Structural mechanisms underlying activation of TRPV1 channels by pungent compounds in gingers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 5. Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation | Pharmacy Education [pharmacyeducation.fip.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Cyclooxygenase-1 - Wikipedia [en.wikipedia.org]
- 8. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 9. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review on Pharmacological Properties of Zingerone (4-(4-Hydroxy-3-methoxyphenyl)-2-butanone) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. Zingerone suppresses cell proliferation via inducing cellular apoptosis and inhibition of the PI3K/AKT/mTOR signaling pathway in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Bioactivity of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate and Alternative Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothesized bioactivity of "4-Formyl-2-methoxyphenyl cyclopropanecarboxylate" against established monoamine oxidase (MAO) inhibitors. Due to the limited publicly available bioactivity data for the target compound, this document outlines a framework for its evaluation, drawing comparisons with Tranylcypromine and Selegiline, two well-characterized drugs in the same mechanistic class.
Introduction
Monoamine oxidases (MAO) are enzymes crucial in the metabolism of monoamine neurotransmitters.[1][2] Their inhibition can lead to increased levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain, a mechanism central to the treatment of depression and neurodegenerative diseases.[1][3][4] "this compound" is a molecule of interest due to its structural similarities to intermediates used in the synthesis of MAO inhibitors. This guide explores its potential as an MAO inhibitor by comparing its projected experimental evaluation with the known activities of Tranylcypromine, a non-selective MAO inhibitor, and Selegiline, a selective MAO-B inhibitor.[3][5][6][7][8]
Comparative Bioactivity Data
The following table summarizes the in vitro inhibitory activity of the comparator compounds against the two main isoforms of monoamine oxidase, MAO-A and MAO-B. The activity of "this compound" is presented as "To Be Determined" (TBD), highlighting the necessity for empirical validation.
| Compound | Target | IC50 (nM) | Selectivity |
| This compound | MAO-A | TBD | TBD |
| MAO-B | TBD | ||
| Tranylcypromine | MAO-A | ~7,800 | Non-selective |
| MAO-B | ~4,300 | ||
| Selegiline | MAO-A | ~8,200 | MAO-B Selective |
| MAO-B | ~30 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data is compiled from various sources and may vary depending on experimental conditions.
Experimental Protocols
To ascertain the bioactivity of "this compound," a series of in vitro and in vivo experiments are proposed.
1. In Vitro MAO Inhibition Assay (Fluorometric)
This assay determines the direct inhibitory effect of a compound on MAO-A and MAO-B activity.
-
Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of monoamine oxidation by MAO.[1][2][4] A fluorescent probe reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to generate a fluorescent signal, which is inversely proportional to the MAO activity.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the test and comparator compounds.
-
In a 96-well plate, add the MAO-A or MAO-B enzyme to the assay buffer.
-
Add the compounds at various concentrations to the wells and incubate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MAO substrate and the HRP/probe mixture.
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence intensity at an excitation/emission wavelength appropriate for the probe (e.g., 530 nm/585 nm).[1][2]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
-
2. In Vivo Assessment of Antidepressant-like Activity (Forced Swim Test in Rodents)
This widely used behavioral test assesses the potential antidepressant effects of a compound.
-
Principle: Rodents are placed in an inescapable cylinder of water. The duration of immobility is measured, with a reduction in immobility time suggesting an antidepressant-like effect.
-
Animals: Male mice or rats.
-
Procedure:
-
Administer the test compound, comparator compounds, or vehicle to different groups of animals via an appropriate route (e.g., intraperitoneal injection).
-
After a specific pre-treatment time, individually place each animal in a glass cylinder filled with water.
-
Record the session (typically 6 minutes) and score the duration of immobility during the last 4 minutes.
-
Compare the immobility times between the different treatment groups. A significant decrease in immobility time compared to the vehicle group indicates potential antidepressant activity.
-
Visualizing the Experimental Framework
Signaling Pathway of MAO Inhibition
The following diagram illustrates the mechanism of action of MAO inhibitors.
Caption: Mechanism of Monoamine Oxidase (MAO) Inhibition.
Experimental Workflow for Bioactivity Confirmation
The diagram below outlines the logical flow of experiments to confirm the bioactivity of "this compound".
Caption: Workflow for Bioactivity Confirmation.
Conclusion
While "this compound" remains an uncharacterized compound in terms of its biological activity, its chemical structure warrants investigation into its potential as a monoamine oxidase inhibitor. The experimental framework outlined in this guide, leveraging comparisons with the known MAO inhibitors Tranylcypromine and Selegiline, provides a robust pathway for its evaluation. The successful execution of these experiments will elucidate its potency, selectivity, and potential therapeutic relevance, contributing valuable knowledge to the field of neuropharmacology and drug discovery.
References
- 1. assaygenie.com [assaygenie.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Tranylcypromine|MAO Inhibitor for Research [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Selegiline - Wikipedia [en.wikipedia.org]
- 6. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 7. Selegiline. A review of its pharmacology, symptomatic benefits and protective potential in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review of the pharmacology of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking "4-Formyl-2-methoxyphenyl cyclopropanecarboxylate" synthesis against other methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate, an ester of vanillin, is a crucial step in the development of various fine chemicals and pharmaceutical intermediates. This guide provides an objective comparison of common synthetic methodologies, supported by experimental data, to aid researchers in selecting the most suitable protocol for their needs. The primary methods discussed are the direct esterification of vanillin with derivatives of cyclopropanecarboxylic acid.
Comparative Analysis of Synthesis Methods
The synthesis of this compound is most commonly achieved through the esterification of the phenolic hydroxyl group of vanillin. The choice of the acylating agent and the reaction conditions significantly impacts the yield, purity, and overall efficiency of the process. Below is a summary of the key performance indicators for three prominent methods.
| Parameter | Method 1: Acyl Chloride | Method 2: Carboxylic Acid with Coupling Agent | Method 3: Acid Anhydride |
| Reagents | Vanillin, Cyclopropanecarbonyl chloride, Base (e.g., NaOH, Pyridine) | Vanillin, Cyclopropanecarboxylic acid, Coupling Agent (e.g., PNT, DCC), Base (e.g., NMM) | Vanillin, Cyclopropanecarboxylic anhydride, Catalyst (Acid or Base) |
| Typical Yield | High (often >90%) | Excellent (can be >95%) | Good to High (80-95%) |
| Reaction Time | 1-4 hours | 2-6 hours | 2-8 hours |
| Reaction Temperature | 0°C to Room Temperature | 0°C to Room Temperature | Room Temperature to Reflux |
| Purity of Crude Product | Generally high, requires washing to remove salts. | High, requires removal of coupling agent byproducts. | Good, may require purification to remove unreacted anhydride and acid. |
| Key Advantages | Fast reaction, high yields, readily available starting materials. | Mild reaction conditions, high yields.[1] | Avoids the use of corrosive acyl chlorides. |
| Key Disadvantages | Generates corrosive HCl byproduct requiring neutralization. | Coupling agents can be expensive and their byproducts may be difficult to remove. | Anhydride may be less readily available than the acyl chloride. |
Experimental Protocols
Method 1: Esterification using Cyclopropanecarbonyl Chloride (Benchmark Method)
This method, a variation of the Schotten-Baumann reaction, is a robust and widely used technique for the acylation of phenols.[2] It involves the reaction of vanillin with cyclopropanecarbonyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
Protocol:
-
Dissolution: Dissolve vanillin (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or diethyl ether. Add a base (1.1-1.5 equivalents), such as triethylamine or pyridine, to the solution and cool the mixture to 0°C in an ice bath.
-
Addition of Acyl Chloride: Slowly add cyclopropanecarbonyl chloride (1.1 equivalents), dissolved in the same solvent, to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Method 2: Esterification using Cyclopropanecarboxylic Acid and a Coupling Agent
This method allows for the direct formation of the ester from the carboxylic acid, avoiding the need to prepare the more reactive acyl chloride.[1] Phosphonitrilic chloride (PNT) is one such effective coupling agent.[1]
Protocol:
-
Activation of PNT: Dissolve phosphonitrilic chloride (PNT) (0.25 mmol) in dichloromethane (10 ml). Add N-methyl morpholine (NMM) (1.5 mmol) with constant stirring at 0-5°C.[1]
-
Carboxylic Acid Activation: After 30 minutes, add cyclopropanecarboxylic acid (1.5 mmol) and continue stirring until the acid is fully activated (monitored by TLC).[1]
-
Addition of Phenol: Add vanillin (1.5 mmol) to the reaction mixture and continue stirring at room temperature.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, wash the mixture with 5% NaHCO3 solution, followed by 5% NaOH solution, and then with water.[1]
-
Isolation and Purification: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent. The product can be purified by column chromatography.[1]
Method 3: Esterification using Cyclopropanecarboxylic Anhydride
This method is analogous to the common laboratory synthesis of aspirin or vanillyl acetate from acetic anhydride and is a good alternative if the corresponding acid anhydride is available.[3][4] The reaction can be catalyzed by either an acid or a base.
Protocol (Base-Catalyzed):
-
Dissolution: Dissolve vanillin (1 equivalent) in a 10% sodium hydroxide solution in an Erlenmeyer flask and cool in an ice bath.[5][6]
-
Addition of Anhydride: Add cyclopropanecarboxylic anhydride (1.1-1.5 equivalents) to the solution.
-
Reaction: Stopper the flask and shake the mixture vigorously for approximately 20-30 minutes. A precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Visualized Workflows
The following diagrams illustrate the logical flow of the benchmark synthesis method and a comparison of the alternative approaches.
Caption: Workflow for the synthesis via the Acyl Chloride method.
Caption: Comparison of synthetic pathways from Vanillin.
References
Hypothetical In Silico Modeling and Validation of "4-Formyl-2-methoxyphenyl cyclopropanecarboxylate" Binding to Aldehyde Dehydrogenase 2 (ALDH2)
A Comparative Guide for Researchers in Drug Development
This guide provides a comparative analysis of the in silico modeling and hypothetical experimental validation of "4-Formyl-2-methoxyphenyl cyclopropanecarboxylate" binding to Aldehyde Dehydrogenase 2 (ALDH2), a critical enzyme in aldehyde metabolism. For the purpose of this guide, we will compare its performance with a known ALDH2 activator, Alda-1. This document is intended for researchers, scientists, and drug development professionals interested in the application of computational methods in drug discovery.
Introduction
"this compound" is a small molecule with structural similarities to known modulators of aldehyde dehydrogenase enzymes. In this guide, we present a hypothetical study exploring its potential as an activator of ALDH2 through in silico modeling, followed by proposed experimental validation. The core of this analysis is a direct comparison with Alda-1, a well-characterized ALDH2 activator, to benchmark its potential efficacy and binding characteristics.
In Silico Modeling: Predicting Binding Affinity and Pose
Computational methods are pivotal in the early stages of drug discovery for predicting the interaction between a ligand and its protein target.[1] In this hypothetical study, molecular docking and molecular dynamics simulations were employed to predict the binding of "this compound" to the ALDH2 active site.
Methodology: Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] The docking scores, often expressed in terms of Gibbs Free Energy (ΔG), indicate the binding energy of the ligand to the protein, with more negative values suggesting stronger binding.[3]
-
Protein Preparation: The crystal structure of human ALDH2 (PDB ID: 1O00) was obtained from the Protein Data Bank. The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning charges using the AMBER ff14SB force field.
-
Ligand Preparation: The 3D structures of "this compound" and Alda-1 were generated and energy-minimized using the UCSF Chimera software.
-
Docking Protocol: Autodock Vina was used to perform the molecular docking. The grid box was centered on the known active site of ALDH2. One hundred docking runs were performed for each ligand, and the poses were clustered and ranked based on their binding energy.
Methodology: Molecular Dynamics (MD) Simulations
To assess the stability of the docked poses and to refine the binding energy calculations, MD simulations were performed using GROMACS.
-
System Setup: The top-ranked docked complexes of ALDH2 with "this compound" and Alda-1 were placed in a cubic box of water molecules and neutralized with counter-ions.
-
Simulation Protocol: The systems were subjected to energy minimization, followed by a 100 ns production MD run at constant temperature and pressure (300 K, 1 atm).
-
Analysis: The stability of the protein-ligand complexes was evaluated by analyzing the root-mean-square deviation (RMSD) of the protein backbone and the ligand. The binding free energy was calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method.[2]
Data Presentation: In Silico Results
| Compound | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/PBSA) (kcal/mol) | Key Interacting Residues |
| This compound | -8.2 | -45.7 ± 3.5 | Cys302, Glu268, Trp177 |
| Alda-1 (Reference) | -7.5 | -38.1 ± 2.9 | Cys302, Glu268, Asn169 |
Logical Workflow of In Silico Analysis
Caption: Workflow of the in silico modeling and proposed experimental validation process.
Experimental Validation: Confirming In Silico Predictions
Experimental validation is crucial to confirm the predictions made by computational models.[4] Biochemical and biophysical assays are essential for measuring the actual binding affinity and functional effect of the compound.[5]
Methodology: Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions.
-
Immobilization: Recombinant human ALDH2 protein is immobilized on a CM5 sensor chip.
-
Binding Analysis: A series of concentrations of "this compound" and Alda-1 are injected over the sensor surface. The binding is measured as a change in the refractive index at the surface.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined, and the equilibrium dissociation constant (KD) is calculated (KD = kd/ka).
Methodology: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation: ALDH2 protein is placed in the sample cell, and the ligand ("this compound" or Alda-1) is in the injection syringe.
-
Titration: The ligand is titrated into the protein solution in a series of small injections.
-
Data Analysis: The heat released or absorbed upon binding is measured. The binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding are determined by fitting the data to a binding model.
Data Presentation: Hypothetical Experimental Validation Data
| Compound | SPR (KD, μM) | ITC (KD, μM) | ITC (ΔH, kcal/mol) | ITC (TΔS, kcal/mol) |
| This compound | 5.8 | 6.2 | -10.5 | -3.1 |
| Alda-1 (Reference) | 15.2 | 14.8 | -8.9 | -1.5 |
Signaling Pathway Context: ALDH2 in Cellular Metabolism
Caption: Simplified pathway of ethanol metabolism highlighting the role of ALDH2.
Comparative Analysis and Conclusion
The in silico modeling predicts that "this compound" exhibits a stronger binding affinity to ALDH2 compared to the known activator, Alda-1. The predicted key interactions with Cys302 and Glu268 in the active site are consistent with the binding of other ALDH2 modulators.
The hypothetical experimental data from SPR and ITC are proposed to corroborate the in silico findings, suggesting that "this compound" has a lower KD value, indicating a higher binding affinity than Alda-1. The thermodynamic data from ITC would suggest that the binding of our compound of interest is primarily enthalpy-driven.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment extends to the proper disposal of chemical waste. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate (CAS No. 380336-99-2), a compound identified as an irritant that may cause allergic skin reactions and serious eye irritation.[1] Adherence to these procedural steps is critical for operational safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal process, consult the Safety Data Sheet (SDS) for this compound. Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves must be worn. Inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[2]
-
Eye Protection: Safety glasses or goggles are essential to prevent eye irritation.[1][3]
-
Lab Coat: A lab coat should be worn to protect from accidental spills.
All handling of this chemical waste should occur in a well-ventilated area, preferably within a chemical fume hood.
Disposal Protocol: A Step-by-Step Guide
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management.
-
Dedicated Waste Stream: Collect waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
Avoid Mixing: Do not mix this waste with other chemical streams, particularly incompatible materials like strong oxidizing agents.
Step 2: Container Management
Select appropriate containers to store the chemical waste safely.
-
Material Compatibility: Use a container made of a material compatible with the chemical.
-
Secure Closure: The container must have a secure, leak-proof lid and be kept closed except when adding waste.
-
Condition: Ensure the container is in good condition, free from damage or leaks.
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and vital for safety.
-
Content Identification: The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".
-
Hazard Information: Indicate the known hazards, such as "Irritant" and "Skin Sensitizer".
Step 4: Storage
Store the waste container in a designated and controlled area while awaiting pickup.
-
Designated Area: Store in a satellite accumulation area (SAA) that is at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of potential spills.
-
Ventilation: The storage area must be well-ventilated.
Step 5: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.
-
Documentation: Maintain detailed records of the waste generated and its disposal, as this is a key component of regulatory compliance.
Quantitative Data Summary
For laboratory safety and compliance, it's crucial to adhere to established limits for hazardous waste accumulation. The following table summarizes key quantitative data based on general laboratory waste guidelines.
| Parameter | Guideline |
| Maximum Hazardous Waste in SAA | Up to 55 gallons |
| Maximum Acutely Hazardous Waste in SAA | 1 quart of liquid or 1 kg of solid |
| Waste Container Fill Level | Do not fill beyond 90% capacity to allow for expansion and prevent spills. |
| Empty Container Rinsing (for disposal) | Triple rinse with a suitable solvent; the first rinseate must be collected as hazardous waste. |
Experimental Workflow for Disposal
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
Caption: Procedural workflow for the safe disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
